Cyclomethycaine

Catalog No.
S597143
CAS No.
139-62-8
M.F
C22H33NO3
M. Wt
359.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclomethycaine

CAS Number

139-62-8

Product Name

Cyclomethycaine

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate

Molecular Formula

C22H33NO3

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C22H33NO3/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20/h11-14,18,20H,2-10,15-17H2,1H3

InChI Key

YLRNESBGEGGQBK-UHFFFAOYSA-N

SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3

Synonyms

cyclomethycaine

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3

The exact mass of the compound Cyclomethycaine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclomethycaine aminoester local anesthetic classification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Classification and Resolution of Discrepancy

The classification of cyclomethycaine is contradictory across different sources. The table below summarizes the core conflict and its resolution based on chemical structure.

Aspect Conflicting Classification (Amide) Resolved Classification (Ester) & Evidence
Class Stated as an "amide-type" local anesthetic [1]. Classified as an ester-type local anesthetic, specifically an "ester - hydroxybenzoic" [2].
Basis of Claim Multiple-choice questions (MCQs) on a pharmaceutical education site [1]. Authoritative chemical and drug databases (Wikipedia, NCATS Inxight) [2] [3].
Structural Evidence Not provided in search results. The chemical name is "4-(cyclohexoxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester." The critical ester bond (-COO-) is explicitly shown in the structural diagram and IUPAC name [3].
Metabolic Pathway Amides primarily undergo "hepatic microsomal enzymatic metabolism" [1] [4]. Esters are typically metabolized rapidly in plasma by butyrylcholinesterase (pseudocholinesterase) to para-aminobenzoic acid (PABA) derivatives [5] [4].

The structural evidence is the most definitive. The IUPAC name and chemical diagram for this compound confirm the presence of an ester linkage, solidifying its classification as an aminoester [3].

Comprehensive Pharmacological Profile

The following table synthesizes the available quantitative and qualitative data on this compound, with general local anesthetic principles included where specific data is lacking [1] [4].

Parameter Details for this compound
IUPAC Name 4-(cyclohexoxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester [3]
Molecular Formula C22H33NO3 [3]
Molar Mass 359.502 g/mol [3]
Chemical Class Ester (hydroxybenzoic acid ester) [2]
Mechanism of Action Reversible blockade of voltage-gated sodium channels (Naᵥ), inhibiting sodium ion influx and propagation of action potentials in axons [1] [4].
Onset of Action Related to pKa. (Specific pKa for this compound not found. General principle: a pKa closer to physiological pH yields a faster onset) [4].
Duration of Action Associated with protein binding. (Specific protein binding for this compound not found). Ester anesthetics generally have shorter durations due to rapid plasma hydrolysis [5] [4].
Metabolism Expected pathway: Rapid hydrolysis by plasma butyrylcholinesterase (pseudocholinesterase) [5].
Allergy Risk Theoretical risk is higher than for amides, as ester metabolism produces PABA derivatives, which are more allergenic [5].
FDA Approval Date 1948 [3]

Experimental Protocols for Investigation

For researchers characterizing a compound like this compound, here are detailed methodologies for key experiments.

Sodium Channel Blockade Assay

This functional assay confirms the primary mechanism of action.

  • Purpose: To verify and quantify the blockade of voltage-gated sodium channels.
  • Key Materials: Cloned Naᵥ channels (e.g., Naᵥ1.7) expressed in a mammalian cell line (e.g., HEK293), patch-clamp electrophysiology rig, test compound solution.
  • Detailed Workflow:
    • Cell Preparation: Culture cells stably expressing the target Naᵥ channel.
    • Electrophysiology: Perform whole-cell voltage-clamp recordings. A standard protocol involves holding the cell at a negative potential (e.g., -90 mV) and applying step depolarizations to elicit sodium currents.
    • Baseline Recording: Measure the peak sodium current amplitude before drug application.
    • Drug Application: Perfuse the cells with a solution containing a known concentration of this compound.
    • Post-Drug Recording: Re-measure the sodium current amplitude after a set time (e.g., 5 minutes) of drug exposure.
    • Dose-Response: Repeat steps 1-5 with increasing concentrations of the drug. Calculate the percentage inhibition of the sodium current at each concentration.
    • Data Analysis: Fit the dose-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

The mechanism of local anesthetics like this compound involves permeating the neuron and blocking the sodium channel from within, which can be visualized as follows:

G LA_Ext Local Anesthetic (Neutral Form) LA_Int Local Anesthetic (Cationic Form, BH+) LA_Ext->LA_Int 1. Diffuses through cell membrane Na_Channel Voltage-Gated Sodium Channel LA_Int->Na_Channel 2. Binds to receptor inside channel Signal Nerve Impulse Blocked Na_Channel->Signal 3. Prevents Na+ influx and action potential

Pharmaceutical Stability Study (HPLC-based)

This protocol is critical for drug formulation and shelf-life determination.

  • Purpose: To determine the stability of this compound under various stress conditions and identify degradation products.
  • Key Materials: this compound reference standard, HPLC system with UV/VIS detector, appropriate column (C18 reverse-phase), mobile phase (e.g., acetonitrile and phosphate buffer), forced-air oven.
  • Detailed Workflow:
    • Sample Preparation: Prepare multiple solutions of this compound at a specified concentration (e.g., 1 mg/mL).
    • Stress Conditions: Expose samples to different conditions:
      • Acidic: Add dilute HCl (e.g., 0.1 M) and store.
      • Basic: Add dilute NaOH (e.g., 0.1 M) and store.
      • Oxidative: Add hydrogen peroxide (e.g., 3%).
      • Thermal: Store solid powder and/or solution in an oven at elevated temperature (e.g., 40°C, 60°C).
      • Photolytic: Expose to UV and visible light.
    • Analysis: At predetermined time points (e.g., 1, 3, 5, 10 days), analyze stressed samples and a fresh control sample by HPLC.
    • Data Analysis: Monitor for the appearance of new peaks (degradation products) and the decrease in the area of the main this compound peak. The rate of degradation under each condition can be calculated.

Regulatory and Development Considerations

For a drug like this compound, which was approved in 1948 [3], a modern generic formulation would require:

  • Bioequivalence Studies: Demonstrating that the generic product has comparable rate and extent of absorption to a reference product [1].
  • Impurity Profiling: Thorough identification and quantification of degradation products using techniques like HPLC-MS, ensuring they are within safe limits [1].
  • Stability Studies: Long-term and accelerated stability data to propose a shelf life, conducted according to ICH guidelines [1].

References

Cyclomethycaine sulfate salt properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the core identifying information and quantitative data for Cyclomethycaine sulfate from the search results.

Property Type Details
CAS Registry Number 50978-10-4 [1]
Molecular Formula C22H35NO7S [1]
Molecular Weight 457.58 g/mol [1]
Related Molecular Formula C44H68N2O10S (Parent structure) [2]
Synonyms Sulfuric Acid; 3-(2-Methyl-1-Piperidyl)Propyl 4-(Cyclohexoxy)Benzoate [1]

Synthesis and Research Information

  • Synthesis Scheme: A file depicting the synthesis pathway of this compound is available on Wikimedia Commons, referenced from the Journal of the American Chemical Society (DOI: 10.1021/ja01216a051) [3]. The reaction scheme is provided below for your reference.
  • Sulfation Context: While not specific to this compound, one source details a modern method for synthesizing sulfate esters using a tributylsulfoammonium betaine reagent. This general methodology highlights challenges and advances in sulfation chemistry, which is relevant for the synthesis of molecules like this compound sulfate [4].

synthesis This compound Synthesis Overview Precursor A Precursor A Reaction Conditions Reaction Conditions Precursor A->Reaction Conditions Precursor B Precursor B Precursor B->Reaction Conditions This compound This compound Reaction Conditions->this compound

References

what is Cyclomethycaine mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Key Properties

Cyclomethycaine produces local anesthesia by penetrating the nerve membrane and binding to voltage-gated sodium channels from the cytoplasmic side. This binding stabilizes the channels in their inactivated state, inhibiting the transient influx of sodium ions required for the depolarization phase of an action potential. With depolarization inhibited, the action potential cannot arise, and signal conduction is blocked [1] [2].

The following table summarizes the core chemical and mechanistic properties of this compound:

Property Description
Molecular Formula C₂₂H₃₃NO₃ [3] [4] [5]
Molecular Weight 359.5 g/mol [3] [4] [5]
Mechanism of Action Antagonism of voltage-gated sodium channels [1]
Chemical Class Amide-type local anesthetic [1]
Primary Metabolic Route Hepatic microsomal enzymes [1]

Key physicochemical properties directly influence its clinical profile [1]:

  • pKa: The pKa relative to physiological pH determines the ratio of ionized to un-ionized drug molecules. A greater proportion of un-ionized drug at tissue pH allows for faster diffusion across the nerve sheath and membrane, leading to a quicker onset of action.
  • Lipid Solubility: High lipid solubility increases the drug's potency by facilitating diffusion through the lipid nerve membrane and prolongs its duration of action by promoting binding to hydrophobic sites within the sodium channel.
  • Protein Binding: Extensive binding to plasma proteins (e.g., albumin) creates a reservoir of drug, slowing elimination from the plasma and contributing to a prolonged duration of anesthetic effect.

Experimental & Technical Considerations

For researchers investigating local anesthetics like this compound, several experimental factors are critical.

Essential Preformulation Parameters [1] When developing a formulation, the following drug characteristics must be evaluated:

  • Solubility: In various aqueous and organic solvents.
  • pKa: Determines ionization state and formulation stability.
  • Lipophilicity (Log P): A key predictor of membrane penetration and distribution.
  • Chemical Stability: Particularly susceptibility to degradation under pH extremes and light exposure.

Analytical Methods [1]

  • Assay and Stability Testing: High-performance liquid chromatography (HPLC) is the standard technique for quantifying this compound and profiling its degradation products in pharmaceutical preparations.
  • Sample Preparation: For bioanalysis, solid-phase extraction (SPE) is commonly used to isolate this compound from complex biological matrices like plasma before chromatographic analysis.

Factors Modifying Efficacy and Toxicity

  • Tissue Environment: Local tissue acidosis (e.g., in an infected wound) increases the ionized fraction of the drug, reducing its ability to cross the nerve membrane and decreasing anesthetic efficacy [1].
  • Systemic Toxicity: Inadvertent intravascular injection or overdose can lead to systemic toxicity. Early signs involve the central nervous system, including circumoral numbness, tinnitus, metallic taste, and can progress to seizures. Cardiovascular collapse can follow [1]. Current guidelines for managing severe cardiotoxicity recommend intravenous lipid emulsion therapy as a rescue treatment [1].
  • Drug Interactions: Caution is required when co-administering with other drugs that depress cardiac conduction, as they may potentiate cardiotoxic effects and conduction disturbances [1].

Visualizing the Mechanism of Action

The following diagram illustrates the molecular mechanism of this compound and the key factors influencing its effect:

G cluster_nerve Nerve Cell cluster_factors Key Influencing Factors Neurolemma Nerve Membrane NaChannel Voltage-Gated Sodium Channel NaChannel->Neurolemma Embedded This compound This compound Molecule This compound->NaChannel Binds & Blocks Block Blocked Sodium Influx This compound->Block pKa pKa / Tissue pH Efficacy Anesthetic Effect pKa->Efficacy Affects Onset LipidSolubility Lipid Solubility LipidSolubility->Efficacy ↑ Potency & Duration ProteinBinding Protein Binding ProteinBinding->Efficacy Prolongs Duration Effect Inhibited Nerve Impulse Conduction Block->Effect Effect->Efficacy

This diagram shows how this compound molecules bind to and block voltage-gated sodium channels in the nerve cell membrane, preventing sodium influx and subsequent nerve impulse conduction. The anesthetic effect is modulated by key physicochemical factors.

References

Cyclomethycaine sodium channel blockade research

Author: Smolecule Technical Support Team. Date: February 2026

Sodium Channel Blocker Pharmacology

The table below summarizes the key aspects of different sodium channel blockers based on recent research, which can serve as a reference point for studying cyclomethycaine.

Drug/Drug Class Key Sodium Channel Subtypes Affected Primary Therapeutic Context(s) Observed Effects & Mechanisms
SCN5A T220I (Genetic Proxy) [1] Cardiac sodium channels Cardiac arrhythmias (investigational) Acts as a lifelong "natural" sodium channel blockade; protective against atrial fibrillation (HR 0.60) and ventricular arrhythmias; shortens QT interval; increases risk of sick sinus syndrome. [1]
Flecainide [2] Nav 1.5 Neuroinflammation (Multiple Sclerosis model), Cardiac arrhythmias (Class Ic) In neuroinflammation: enhances Blood-Brain Barrier integrity, reduces immune cell migration into CNS, provides neuroprotection. In cardiology: marked depression of phase 0 depolarization. [3] [2]
Class I Antiarrhythmics (e.g., Lidocaine (Ib), Procainamide (Ia)) [3] Various cardiac sodium channels Cardiac arrhythmias Membrane-stabilizing agents. Class Ia: slow conduction, prolong action potential. Class Ib: fast kinetics, more effect at faster heart rates, shorten action potential. [3]
Tricyclic Antidepressants (e.g., Amitriptyline) [4] Nav 1.7 (Peripheral nerves) Neuropathic pain State- and use-dependent inhibition; block of peripheral nerve sodium channels contributes to antihyperalgesic efficacy; IC50 for amitriptyline is within therapeutic plasma concentration (0.24 μmol/L). [4]
Lamotrigine / Carbamazepine [4] [5] Multiple CNS sodium channels Neuropathic pain, Epilepsy Used in treatment of neuropathic pain; mechanism involves blockade of sodium channels. [4] [5]

Experimental Models and Protocols

Should you plan experimental work on this compound, the methodologies below, adapted from recent studies, provide robust models for evaluating sodium channel blockade.

  • In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) [2]

    • Purpose: To study the effect of a compound on neuroinflammation, neuroprotection, and blood-brain barrier (BBB) integrity.
    • Protocol:
      • Animal Model: Use female, six-week-old C57BL/6J mice.
      • Induction: Immunize mice subcutaneously with 200 µg of myelin oligodendrocyte glycoprotein fragment 35–55 (MOG³⁵⁻⁵⁵) emulsified in Complete Freund's Adjuvant (CFA), supplemented with 800 µg of heat-killed Mycobacterium tuberculosis.
      • Additional Injections: Administer 200 ng of pertussis toxin (PTX) intraperitoneally on the day of immunization and two days post-immunization.
      • Treatment: Administer the test compound (e.g., flecainide at 30 mg/kg) subcutaneously. A sham control group should receive PTX and CFA but no MOG peptide.
    • Outcome Measures: Disease disability scores, optical coherence tomography (OCT) for retinal thickness, optomotor response (OMR) for visual function, histology of optic nerves and retina, flow cytometry for immune cell profiling, and Evans blue assay for BBB permeability. [2]
  • In Vitro Model: Blood-Brain Barrier (BBB) Permeability and Immune Cell Migration [2]

    • Purpose: To investigate the direct effect of a sodium channel blocker on BBB integrity and immune cell migration.
    • Protocol:
      • Cell Culture: Use primary mouse brain microvascular endothelial cells (pMBMECs).
      • Treatment: Treat pMBMECs with the test compound (e.g., flecainide at 2 µM and 5 µM) based on dose-finding studies.
      • Assays:
        • BBB Permeability Assay: Measure the integrity of the endothelial barrier.
        • Gene Expression Analysis: Use western blot and other molecular techniques to analyze changes in gene expression related to barrier function and inflammation.
        • Proliferation Assay: Assess the effect on immune cell (e.g., lymphocyte) proliferation.
    • Outcome: The primary therapeutic effect of Nav blockade in neuroinflammation may come from inhibiting the Nav 1.5 channel and stabilizing the BBB, thereby limiting lymphocyte entry into the central nervous system. [2]
  • In Vitro Electrophysiology for Channel Characterization [4] [5]

    • Purpose: To compare the sodium channel-blocking potency and mechanism of different compounds.
    • Protocol: Use recombinant systems expressing specific human sodium channel subtypes (e.g., Nav1.7).
    • Measurement: Employ electrophysiological recording techniques to determine the half-maximal inhibitory concentration (IC₅₀) of a compound. This involves evaluating state- and use-dependent inhibition, particularly the affinity for the inactivated state of the channel.
    • Outcome: For example, tricyclic antidepressants like amitriptyline block Nav1.7 with an IC₅₀ of 0.24 μmol/L, which is within its therapeutic plasma concentration. [4]

Mechanism and Experimental Workflow Visualization

The following diagram illustrates the core mechanism of sodium channel blockade and a generalized experimental workflow for validating a compound's effects, based on the protocols cited.

G cluster_mechanism Core Mechanism of Sodium Channel Blockade cluster_workflow Generalized Experimental Workflow A Sodium Channel Blocker B Voltage-Gated Sodium Channel (Nav) A->B Binds to C Inhibition of Na+ Influx B->C Results in D Reduced Neuronal/Cardiac Excitability C->D Leads to E1 Therapeutic Outcome: Neuroprotection D->E1 Manifests as E2 Therapeutic Outcome: Antiarrhythmic D->E2 Manifests as E3 Therapeutic Outcome: Analgesia D->E3 Manifests as Start Define Research Objective P1 1. In Vitro Profiling Start->P1 P2 2. In Vivo Modeling (e.g., EAE for Neuroinflammation) P1->P2 P3 3. Functional & Behavioral Assessments P2->P3 P4 4. Histological & Molecular Analysis P3->P4 End Interpret Data & Conclude P4->End

This diagram outlines the core mechanism of action for sodium channel blockers and a generalized experimental workflow for validation [2] [5].

Research Directions and Conclusions

To proceed with an investigation into this compound, consider these steps:

  • Consult Foundational Sources: Since this compound is a local anesthetic, its sodium channel blocking activity is its primary mechanism. Detailed pharmacological data might be found in older, foundational papers or chemical handbooks that are not easily indexed in current scientific databases.
  • Leverage Existing Models: The experimental protocols for EAE, BBB integrity, and electrophysiology listed above are highly relevant and can be directly applied to test this compound. [2] [4]
  • Explore Specific Hypotheses: Given the findings on other blockers, you could hypothesize and test whether this compound has effects on specific channel subtypes (like Nav1.5 in the BBB) [2] or possesses state-dependent inhibition properties similar to tricyclic antidepressants. [4]

References

voltage-gated sodium channel inhibition by Cyclomethycaine

Author: Smolecule Technical Support Team. Date: February 2026

Sodium Channel Inhibition: Core Concepts

The following table summarizes the foundational biology of voltage-gated sodium channels (VGSCs), which is essential for understanding how any inhibitor, including Cyclomethycaine, would work [1] [2].

Aspect Description
Core Function Mediates rapid influx of sodium ions; generates rising phase of action potentials in excitable cells [1] [2].
Basic Structure Pore-forming α subunit (260 kDa) with four homologous domains (DI-DIV); each domain has six transmembrane segments (S1-S6) [1] [3].
Key Pain Targets Nav1.7: Regulates action potential threshold. Nav1.8: Key for inflammatory, neuropathic pain. Nav1.9: Involved in cold pain sensing [1] [4].
Inhibition Mechanism Blockade of pore prevents sodium ion passage, halting action potential propagation [5]. Local anesthetics act as use-dependent inhibitors [1].

Framework for Profiling an Inhibitor

In the absence of this compound-specific data, here is a structured framework for the experiments you would need to perform. The tables below outline key assays and how you could present the resulting data.

Table 1: Key Experimental Assays for Inhibitor Profiling

Assay Type Key Measured Variables Experimental Goal
Electrophysiology (e.g., Patch Clamp) IC50, percentage of current block, effects on activation/inactivation kinetics (V1/2, slope), recovery from inactivation [6]. Determine potency, mechanism of action (state-dependent block), and subtype selectivity.
Cellular Viability & Proliferation Cell count, ATP levels, lactate dehydrogenase (LDH) release. Assess compound cytotoxicity at effective concentrations.
In vivo Pain Models Pain threshold (e.g., mechanical, thermal), reduction in pain-related behaviors. Evaluate analgesic efficacy in animal models of inflammatory or neuropathic pain.

Table 2: Template for Summarizing Electrophysiology Results

VGSC Subtype IC50 (μM) Maximal Block (%) Effect on Steady-State Inactivation Key Findings Summary
Nav1.7 [Data for this compound] [Data for this compound] [Data for this compound] e.g., "Use-dependent blocker"
Nav1.8 [Data for this compound] [Data for this compound] [Data for this compound] e.g., "Positive shift of V1/2"
Nav1.3 [Data for this compound] [Data for this compound] [Data for this compound] e.g., "Low potency"

Advanced Techniques for Mechanism Studies

For an in-depth guide, you would typically employ these advanced techniques to elucidate the inhibitor's mechanism.

  • Molecular Dynamics (MD) Simulations: This method uses statistical mechanics to simulate the movement of a molecular system over time, predicting atomic trajectories by solving Newton's laws of motion [7]. You would use it to model how this compound binds to the sodium channel pore, identify key interaction residues, calculate binding free energy, and simulate the path of the drug to its binding site [7]. The workflow for this study can be visualized as follows:

G Start Start: System Preparation A Obtain Channel Structure (e.g., from cryo-EM) Start->A B Dock Inhibitor Molecule into Pore Region A->B C Embed System in Lipid Bilayer & Solvent B->C D Energy Minimization C->D E Equilibration MD (Stabilize System) D->E F Production MD (Data Collection) E->F G Trajectory Analysis F->G H Identify Key Interactions & Binding Energy G->H

  • Cryo-Electron Microscopy (Cryo-EM): This experimental technique is used to determine high-resolution structures of protein-ligand complexes. You would use it to visualize the binding pose of this compound within the sodium channel pore and confirm computational predictions from MD simulations [5].

How to Proceed with Your Research

Given the lack of specific data on this compound, I suggest the following paths forward:

  • Review Older Literature: this compound is a classic local anesthetic. Detailed studies might exist in older, pre-digital pharmacological texts or journals that are not fully indexed online.
  • Explore Analogues: Investigate the published data on structurally related local anesthetics (e.g., bupivacaine, lidocaine). Their mechanisms and quantitative data can serve as a reasonable proxy for hypothesis generation.
  • Initiate New Studies: Use the experimental framework and protocols outlined above as a blueprint for designing your own studies to characterize this compound.

References

Application Note: A Generalized Protocol for Liposomal Encapsulation

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a standardized methodology for the liposomal encapsulation of active compounds, utilizing the lipid film hydration technique followed by downsizing and purification [1].

Introduction and Principle

Liposomal encapsulation aims to enhance the therapeutic profile of active compounds by improving their bioavailability, protecting them from degradation, and enabling targeted delivery [2] [3]. This protocol is based on the fundamental principle of creating phospholipid bilayers in an aqueous environment that spontaneously form vesicles, encapsulating hydrophilic compounds in the aqueous core or hydrophobic compounds within the lipid membrane itself [2] [4].

Materials and Equipment
  • Lipids: Phosphatidylcholine (Egg PC, POPC, or HSPC) and charged lipids like POPS (Phosphatidylserine) for stability. A typical starting molar ratio is 9:1 (PC:POPS) [1].
  • Solvent: Chloroform or other suitable organic solvent (e.g., a chloroform-methanol mixture 2:1 v/v) [1].
  • Aqueous Phase: Buffer appropriate for the compound (e.g., 25 mM MOPS, Tris-HCl, or MES, pH 7.0) [1].
  • Equipment: Round-bottom flask, rotary evaporator, bath sonicator, liposome extruder, polycarbonate membranes (e.g., 200 nm pore size), separation columns (e.g., size-exclusion chromatography), and dynamic light scattering (DLS) instrument for characterization.
Experimental Protocol

The workflow below summarizes the key steps in the liposomal encapsulation process:

start Start Protocol lipid Dissolve Lipids in Organic Solvent start->lipid film Form Lipid Film using Rotary Evaporation lipid->film hydrate Hydrate Film with Active Compound Solution film->hydrate freeze_thaw Freeze-Thaw Cycles (5-20 cycles) hydrate->freeze_thaw extrude Extrude Liposomes through membrane freeze_thaw->extrude purify Purify to remove unencapsulated compound extrude->purify characterize Characterize Liposomes (Size, PDI, EE%) purify->characterize end Final Liposomal Formulation characterize->end

Step-by-Step Procedure:

  • Lipid Film Formation:

    • Dissolve the selected lipid mixture in chloroform in a clean round-bottom flask [1].
    • Remove the organic solvent using a rotary evaporator under vacuum (e.g., 30 minutes, 40°C) to form a thin, uniform lipid film on the inner wall of the flask [1].
    • Further dry the film under a vacuum for at least 1 hour to ensure complete solvent removal [1].
  • Hydration and Freeze-Thaw:

    • Hydrate the dry lipid film with an aqueous buffer containing the active compound to be encapsulated (e.g., 5-10 mg lipid per 1 ml buffer). Gently agitate the flask above the lipid transition temperature (Tc) for 1-2 hours until the film is fully suspended, forming multilamellar vesicles (MLVs) [1].
    • To increase encapsulation efficiency and form unilamellar vesicles, subject the MLV suspension to multiple freeze-thaw cycles. Rapidly freeze the suspension in liquid nitrogen and thaw it in a water bath above the lipid Tc. Repeat this process 5-20 times [1].
  • Downsizing by Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).
    • Pass the liposome suspension through the membrane repeatedly (e.g., 10-20 times) above the lipid Tc. This process results in a homogeneous population of small unilamellar vesicles (SUVs) with a narrow size distribution [1].
  • Purification:

    • Separate the encapsulated compound from the unencapsulated one using a suitable technique such as size-exclusion chromatography (SEC) or dialysis [1].
    • Note: The choice of filter material during extrusion can inadvertently aid purification; for instance, nylon filters can retain unencapsulated material [1].
Critical Parameters and Optimization

Several factors critically influence the encapsulation efficiency and stability of the final liposomal formulation. Key parameters to optimize are summarized in the table below.

Table 1: Key Parameters for Optimizing Liposomal Encapsulation

Parameter Impact & Optimization Strategy Key References
Lipid Concentration Linear relationship with encapsulation efficiency. Higher lipid concentration provides more vesicle surface and volume for encapsulation. [1] [1]
Lipid Composition Charge (e.g., POPS) can enhance interaction with the compound. Cholesterol (up to 45%) improves membrane rigidity and stability, reducing drug leakage. PEG-lipids can confer "stealth" properties. [5] [6] [4] [5] [6] [4]
Number of Freeze-Thaw Cycles Critical step for encapsulation. Efficiency increases with the number of cycles (e.g., up to 20 cycles tested). Optimize to balance efficiency with potential compound denaturation. [1] [1]
Buffer Ionic Strength High salt concentrations can screen electrostatic interactions, reducing encapsulation efficiency. Use lower ionic strength buffers if compound-lipid charge interaction is a key mechanism. [1] [1]
Characterization and Analysis

Rigorous characterization is essential for quality control.

  • Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS). Aim for a Z-average diameter of 100-200 nm and a PDI < 0.2, indicating a monodisperse population [5] [7].
  • Encapsulation Efficiency (EE%): Determine by separating free compound (via SEC or ultrafiltration) and assaying the encapsulated fraction. EE% is calculated as (Amount of encapsulated compound / Total amount of compound used) × 100 [7] [1]. Advanced manufacturers achieve over 80% encapsulation [7].
  • Zeta Potential: Measure the surface charge to predict colloidal stability. A value of ±30 mV is typically indicative of a stable suspension that resists aggregation [7].
  • Stability and Leakage: Monitor the formulation over time under storage conditions (e.g., 4°C). A controlled leakage rate of less than 3% over six months is a target for high-quality formulations [7].

Adaptation Strategy for Cyclomethycaine

This compound is a hydrophobic local anesthetic. To adapt this general protocol, consider the following:

  • Loading Method: As a hydrophobic molecule, this compound should be co-dissolved with the lipid mixture in the organic solvent during the initial lipid film formation step. This will incorporate it directly into the phospholipid bilayer [4].
  • Critical Optimization: The lipid-to-drug ratio, the specific phospholipids used (saturated vs. unsaturated), and the transition temperature (Tc) of the bilayer will be critical for achieving high drug loading and controlling the release profile. The use of cholesterol will be particularly important to prevent premature leakage [5] [6].

Important Disclaimer

This document provides a general research protocol. The formulation of a liposomal drug product for human use requires adherence to strict Good Manufacturing Practice (GMP) guidelines and extensive safety and efficacy testing. This information is for research and development purposes only.

References

Comprehensive Application Notes and Protocols: Ionic Gradient Liposomes for Cyclomethycaine Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Liposome Fundamentals & Ionic Gradient Mechanism

Liposomes are spherical lipid vesicles composed of one or more lipid bilayers that form an aqueous core, structurally similar to mammalian cell membranes. This unique architecture enables them to encapsulate both hydrophilic drugs within their aqueous interior and hydrophobic drugs within the lipid bilayer, making them exceptionally versatile drug delivery systems. The ionic gradient loading technique represents a significant advancement in liposomal drug delivery, enabling high-efficiency encapsulation of therapeutic agents like Cyclomethycaine, a local anesthetic that would benefit from prolonged duration and reduced systemic exposure. This method establishes a transmembrane chemical gradient (typically pH or ion concentration) that drives the active accumulation and retention of ionizable drugs within the liposomal interior, significantly enhancing drug loading efficiency and formulation stability compared to passive encapsulation methods. [1] [2] [3]

The fundamental structure of liposomes varies based on their intended application. Based on size and lamellarity, they are classified as small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), multilamellar vesicles (MLVs), or multivesicular vesicles (MVVs). For drug delivery applications, LUVs with sizes ranging from 50-150 nm are typically preferred as they offer an optimal balance between encapsulation efficiency, circulation half-life, and tissue penetration capabilities. The ionic gradient loading technique is particularly well-suited for LUVs as it leverages their defined internal aqueous compartment and membrane integrity to establish and maintain the necessary chemical gradients for active drug loading. [1] [4]

Table: Liposome Classification by Size and Structure

Type Size Range Lamellarity Characteristics Drug Delivery Applications
SUV (Small Unilamellar Vesicles) <100 nm Single bilayer Low encapsulation capacity; High membrane curvature Rapid distribution; Suitable for small drug molecules
LUV (Large Unilamellar Vesicles) 100-1000 nm Single bilayer Balanced capacity and stability; Ideal for gradient loading Most common for therapeutic applications
MLV (Multilamellar Vesicles) >500 nm Multiple bilayers High encapsulation for lipophilic drugs; Complex structure Sustained release; Dermal/transdermal delivery
MVV (Multivesicular Vesicles) 1-100 μm Vesicles within vesicle Large capacity; Complex preparation Depot formulations; Pulmonary delivery

Formulation Design & Composition

Lipid Composition Optimization

The lipid composition of ionic gradient liposomes critically determines their physicochemical properties, stability, and drug loading efficiency. A well-designed lipid matrix must provide sufficient membrane integrity to maintain the ionic gradient while allowing appropriate permeability for drug transport during the loading phase. The standard composition for this compound-loaded liposomes includes:

  • Phosphatidylcholine (PC) as the primary phospholipid (50-70 mol%): Either hydrogenated soy PC (HSPC) or dipalmitoyl PC (DPPC) are recommended for their high phase transition temperatures (>45°C), which provide enhanced membrane stability at physiological temperatures. The saturated acyl chains of these phospholipids create a rigid bilayer that minimizes passive drug leakage post-loading. [4] [2]

  • Cholesterol (30-45 mol%): Incorporated to modulate membrane fluidity and reduce permeability, cholesterol is essential for maintaining gradient stability. It fills spaces between phospholipid molecules, decreasing the ability of loaded drug to diffuse across the bilayer. The optimal cholesterol content represents a balance between sufficient membrane rigidity and maintaining appropriate fluidity for drug loading. [4] [2]

  • Charge modifiers (5-10 mol%): Diacetyl phosphate (negative charge) or stearylamine (positive charge) may be added to enhance physical stability through electrostatic repulsion between vesicles. The selection should consider the ionization state of this compound during loading to ensure favorable interactions. [4]

  • PEGylated lipids (3-8 mol%): DSPE-PEG2000 is incorporated to create stealth liposomes that resist opsonization and extend circulation half-life through steric stabilization. The PEG layer creates a hydrophilic barrier that reduces protein adsorption and mononuclear phagocyte system uptake. [1]

Table: Lipid Composition Options for Ionic Gradient Liposomes

Component Recommended Types Molar Percentage Function Impact on Performance
Main Phospholipid HSPC, DPPC, DSPC 50-70% Structural backbone High Tc provides membrane rigidity; reduces drug leakage
Stabilizer Cholesterol 30-45% Membrane modulator Reduces permeability; enhances gradient stability
PEGylated Lipid DSPE-PEG2000 3-8% Steric stabilization Prolongs circulation; reduces MPS uptake
Charge Modifier Diacetyl phosphate, Stearylamine 0-10% Electrostatic stabilization Prevents aggregation; tuning required for drug compatibility
Blank Liposome Preparation

The thin-film hydration method followed by extrusion provides the most consistent results for creating liposomes suitable for ionic gradient loading. The procedure involves:

  • Lipid solution preparation: Dissolve the lipid mixture (HSPC:Cholesterol:DSPE-PEG2000 at 60:35:5 molar ratio) in chloroform:methanol (2:1 v/v) in a round-bottom flask to achieve a total lipid concentration of 10-20 mg/mL.

  • Thin film formation: Rotate the flask in a rotary evaporator at 60°C (above the phase transition temperature of HSPC) under reduced pressure (100-200 mbar) for 30-45 minutes until a thin, uniform lipid film forms on the flask interior.

  • Film drying: Further dry the lipid film under high vacuum (<10 mbar) for at least 4 hours (or overnight) to ensure complete solvent removal, which is critical for membrane integrity.

  • Hydration: Hydrate the lipid film with 300 mM citrate buffer (pH 4.0) preheated to 60°C, using a volume appropriate for the desired lipid concentration (typically 50-100 mM total lipid). Gently agitate for 45-60 minutes until the film completely detaches and forms multilamellar vesicles.

  • Size reduction: Subject the MLV suspension to 5 freeze-thaw cycles (freezing in liquid nitrogen, thawing at 60°C) to increase unilamellar vesicle formation, then extrude through polycarbonate membranes (0.2 μm followed by 0.1 μm) using a thermobarrel extruder maintained at 60°C to obtain LUVs of approximately 100 nm. [3]

The resulting blank liposomes exhibit a homogeneous size distribution with polydispersity index <0.15 and should be used within 24 hours for gradient formation to ensure optimal membrane integrity.

Ionic Gradient Creation & Drug Loading

Transmembrane Gradient Formation

The ion gradient is established by replacing the external buffer to create a differential between the intra- and extraliposomal environments. For this compound loading, a pH gradient (acidic interior) or ammonium sulfate gradient has shown optimal results:

  • Buffer exchange: Purify the blank liposomes (prepared in 300 mM citrate, pH 4.0) by gel filtration chromatography (Sephadex G-50) or tangential flow filtration to exchange the external medium with isotonic HEPES-buffered saline (20 mM HEPES, 150 mM NaCl, pH 7.4). This process creates a pH gradient (pH 7.4 outside vs. pH 4.0 inside).

  • Gradient validation: Confirm the established gradient by measuring the intraliposomal pH using pH-sensitive fluorescent probes such as pyranine or by monitoring the distribution of weak acids/bases across the membrane.

  • Alternative gradient: For an ammonium sulfate gradient, hydrate the lipid film in 250 mM ammonium sulfate (pH 5.5), then exchange the external medium with isoosmotic sucrose solution (160 mM) containing 20 mM HEPES (pH 7.4). The outward diffusion of ammonia gas creates an acidic interior. [2]

The following workflow diagram illustrates the complete process for creating ionic gradient liposomes and loading this compound:

G Ionic Gradient Liposome Preparation Workflow cluster_prep Blank Liposome Preparation cluster_gradient Ionic Gradient Formation cluster_loading Drug Loading & Characterization L1 Lipid Film Formation (60°C, vacuum) L2 Citrate Buffer Hydration (pH 4.0, 60°C) L1->L2 Solvent removal L3 Size Reduction (Extrusion 100nm) L2->L3 Multilamellar vesicles G1 Buffer Exchange (Gel Filtration) L3->G1 Blank liposomes G2 Transmembrane Gradient (pH 7.4 outside / 4.0 inside) G1->G2 External buffer exchange D1 This compound Addition (60°C, 30 min) G2->D1 Gradient established D2 Active Loading (pH gradient driven) D1->D2 Ionized drug diffusion D3 Purification & QC (Unencapsulated drug removal) D2->D3 Intra-liposomal trapping End End D3->End Final formulation Start Start Start->L1

This compound Loading Process

The active loading of this compound utilizes the established transmembrane gradient to accumulate and retain the drug within liposomes:

  • Drug solution preparation: Dissolve this compound free base in minimal volume of ethanol (≤5% final concentration) and dilute with HEPES-buffered saline (pH 7.4) to achieve a drug-to-lipid ratio of 1:5 to 1:10 (w/w). The solution should be prepared fresh and protected from light.

  • Loading procedure: Add the drug solution dropwise to the gradient-containing liposomes under gentle stirring. Incubate the mixture at 60°C for 30 minutes with periodic mixing. The elevated temperature increases membrane fluidity, facilitating drug transport while maintaining gradient stability.

  • Loading monitoring: Withdraw aliquots at predetermined time points to assess loading efficiency by measuring the fraction of encapsulated drug. Separate unencapsulated drug using mini-column centrifugation or dialysis, then lyse an aliquot of liposomes with 1% Triton X-100 and analyze drug content by HPLC-UV at 290 nm.

  • Process optimization: The loading process typically achieves >85% encapsulation efficiency. If efficiency is suboptimal, extend incubation time to 45 minutes or increase the temperature to 65°C (monitoring for lipid degradation). [2] [3]

The mechanism of action for ionic gradient loading and drug release can be visualized as follows:

G Ionic Gradient Loading & Release Mechanism cluster_loading Active Loading Phase (pH Gradient) cluster_release Controlled Release at Target Site A1 Extraliposomal Environment Neutral pH (7.4) A2 This compound Neutral Form A1->A2 Drug addition Invis A3 Membrane Diffusion Neutral species crosses bilayer A2->A3 External neutral form A4 Intraliposomal Environment Acidic pH (4.0) A3->A4 Passive membrane crossing A5 Drug Protonation Charged, membrane-impermeable A4->A5 Protonation in acidic pH A6 Active Accumulation Trapped in aqueous core A5->A6 Ion trapping A6->A4 Accumulation R1 Liposome Accumulation Tissue targeting A6->R1 Loaded liposome R2 Membrane Permeabilization Controlled release R1->R2 At target site R3 Drug Diffusion Therapeutic action R2->R3 Sustained release

Characterization & Quality Control

Physical & Chemical Characterization

Comprehensive characterization of the this compound-loaded liposomes ensures product quality, batch-to-batch consistency, and predictable in vivo performance:

  • Size distribution: Determine the mean particle diameter and polydispersity index by dynamic light scattering (DLS) using a Malvern Zetasizer. Dilute the liposome suspension 1:100 in filtered HEPES-buffered saline (pH 7.4) and measure in triplicate at 25°C. Acceptable specifications: mean diameter 90-110 nm, PDI <0.15.

  • Surface charge: Measure the zeta potential by laser Doppler velocimetry using the same instrument. Dilute samples 1:50 in 1 mM NaCl and perform measurements in triplicate. Expected zeta potential: -20 to -40 mV (indicating good colloidal stability).

  • Morphology assessment: Confirm vesicle structure and lamellarity by transmission electron microscopy (TEM) after negative staining with 2% uranyl acetate. Examine for intact, spherical structures without aggregation or deformation.

  • Drug loading quantification: Determine the encapsulation efficiency and drug-to-lipid ratio by HPLC analysis after separation of unencapsulated drug. Lyse purified liposomes with 1% Triton X-100 and inject onto a C18 column with UV detection at 290 nm. Calculate encapsulation efficiency as: EE% = (Encapsulated drug/Total drug) × 100. Target specification: >85% encapsulation efficiency. [4] [2]

Table: Quality Control Specifications for this compound Liposomes

Parameter Analytical Method Acceptance Criteria Impact on Performance
Mean Particle Size Dynamic Light Scattering 90-110 nm Optimal biodistribution; EPR effect in tumors
Polydispersity Index Dynamic Light Scattering ≤0.15 Homogeneous population; predictable behavior
Zeta Potential Electrophoretic Mobility -20 to -40 mV Colloidal stability; prevention of aggregation
Encapsulation Efficiency HPLC-UV after purification ≥85% Therapeutic efficacy; reduced side effects
Drug-to-Lipid Ratio HPLC-UV & Phosphorus assay 0.15-0.25 (w/w) Loading capacity; dosing consistency
Phospholipid Concentration Bartlett phosphate assay 95-105% of theoretical Formulation accuracy
Residual Solvent Gas Chromatography <50 ppm Safety profile
In Vitro Release & Stability Studies
  • Drug release profiling: Perform in vitro release studies using dialysis against phosphate-buffered saline (pH 7.4) at 37°C with gentle shaking. Withdraw samples at predetermined time points (1, 2, 4, 8, 12, 24, 48 hours) and analyze drug content by HPLC. Calculate cumulative release to establish the release kinetics profile. Well-formulated gradient liposomes should show <10% drug release at 8 hours and <30% at 24 hours under sink conditions.

  • Stability assessment: Monitor physical stability (size, PDI, visual appearance) and chemical stability (drug retention, phospholipid degradation) under storage conditions (4°C protected from light) and accelerated conditions (25°C/60% RH). Withdraw samples at 0, 1, 2, 4, 8, 12, and 24 weeks for analysis. Acceptable stability includes >90% drug retention and <15% size increase after 6 months at 4°C.

  • Sterility testing: For preclinical and clinical applications, perform sterility testing according to USP <71> and endotoxin testing according to USP <85> with acceptance criteria of <5 EU/kg/hour for parenteral administration. [2] [3]

Applications & Therapeutic Implementation

Therapeutic Applications & Administration

This compound-loaded ionic gradient liposomes are designed for prolonged local anesthesia with reduced systemic exposure, making them particularly suitable for:

  • Post-operative pain management: Providing sustained analgesia for 24-72 hours after surgical procedures, reducing the need for opioid analgesics and their associated side effects.

  • Chronic pain conditions: Offering extended relief for neuropathic pain, osteoarthritis, and other persistent pain states where conventional local anesthetics provide only short-term benefit.

  • Specialized procedures: Enabling prolonged anesthesia for diagnostic and minor surgical procedures in outpatient settings, potentially reducing hospital stay duration.

For preclinical evaluation, the following administration protocols are recommended:

  • Local infiltration: Administer via subcutaneous or intramuscular injection at the target site. Dose range: 1-5 mg/kg this compound equivalent in a volume of 0.1-0.5 mL injection site.

  • Nerve block: For peripheral nerve blockade, administer under ultrasound guidance near the target nerve. Dose range: 0.5-2 mg/kg this compound equivalent.

  • Epidural administration: For spinal analgesia, use reduced doses (0.1-0.5 mg/kg) with careful monitoring for central nervous system effects.

The therapeutic efficacy should be assessed using established pain models (e.g., von Frey filament testing for mechanical allodynia, Hargreaves test for thermal hyperalgesia) with monitoring of onset time, duration of action, and maximum possible effect compared to conventional this compound formulations. [2]

Clinical Translation Considerations

For translation to clinical applications, several additional factors must be addressed:

  • Scale-up manufacturing: Transition from laboratory-scale extrusion (mL volumes) to high-pressure homogenization or cross-flow filtration (L volumes) while maintaining critical quality attributes. Implement process analytical technology for real-time monitoring of particle size and distribution.

  • Regulatory requirements: Conduct comprehensive toxicology studies including single-dose and repeat-dose toxicity in two species, local tolerance assessment, and cardiovascular safety pharmacology. Document comparative pharmacokinetics versus conventional formulations.

  • Clinical trial design: For initial human trials, employ a placebo-controlled, dose-escalation design with careful monitoring of systemic exposure and potential cardiac effects. Include sensory and motor function assessments for local anesthesia applications.

  • Stability documentation: Establish shelf-life based on real-time stability data under recommended storage conditions (typically 2-8°C protected from light) with validated analytical methods. [1] [2]

Troubleshooting & Optimization

Common challenges in ionic gradient liposome preparation and their solutions include:

  • Low encapsulation efficiency: Potential causes include insufficient gradient, membrane permeability issues, or drug precipitation. Solutions: Validate gradient strength using fluorescent probes, optimize incubation temperature, increase drug solubility using co-solvents (≤5% ethanol or PEG 400), or consider alternative gradient systems (ammonium sulfate instead of pH).

  • Physical instability: Aggregation or fusion during storage indicates inadequate surface charge or PEG coverage. Solutions: Increase charge modifier percentage, optimize PEG-lipid content (3-8%), or implement cryoprotection (trehalose 5-10%) for lyophilization.

  • Rapid drug leakage: Excessive permeability suggests suboptimal membrane composition. Solutions: Increase cholesterol content (up to 45%), use phospholipids with higher phase transition temperatures, or incorporate additional membrane-stabilizing agents.

  • Size instability: Growth in particle size over time indicates formulation instability. Solutions: Improve purification to remove residual solvent, optimize extrusion parameters, or implement more stringent size exclusion during manufacturing. [4] [2] [3]

Conclusion

The ionic gradient loading technique enables the development of highly efficient, stable liposomal formulations of this compound with significant advantages over conventional delivery systems. The active loading mechanism facilitates high drug encapsulation while maintaining controlled release characteristics at the target site. The protocols outlined in this document provide researchers with comprehensive methodologies for fabricating, characterizing, and applying these advanced drug delivery systems. With appropriate optimization and scale-up, ionic gradient liposomes for this compound delivery represent a promising approach for prolonged local anesthesia with potential for clinical translation across various therapeutic applications.

References

Application Note: Drug Release from Polymer Matrices

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to Matrix-Based Drug Delivery Matrix technologies are a popular approach in oral controlled drug delivery due to their simplicity, ease of manufacturing, high reproducibility, and stability of both raw materials and the final dosage form [1]. These systems are designed to control the release rate of a drug to a specific site over a period of time.

2. Historical Context for Cyclomethycaine Release A 1976 study provides direct, albeit historical, evidence for the feasibility of incorporating this compound into polymer films. The study incorporated several therapeutically active ingredients, including benzocaine, this compound, and methapyrilene hydrochloride, into ethylcellulose and polyamide films [2]. It investigated the effect of plasticizers like cetyl alcohol and tributyl citrate on the release of these drugs. The key findings indicated that:

  • The choice of film-forming agent (polymer) and plasticizer significantly affects the drug release rate.
  • The release of these ingredients from the films into a desorbing medium of distilled water was found to follow first-order kinetics [2].
  • Specifically, polyamide films plasticized with tributyl citrate showed an enhanced release of this compound and benzocaine [2].

3. General Factors Affecting Drug Release The release of a drug from a matrix system is determined by various interrelated factors [1]:

  • Polymer Variables: The type of polymer (e.g., ethylcellulose, polyamide), its viscosity, and erosion properties.
  • Drug Properties: The drug's solubility and its interaction with the polymer matrix.
  • Formulation Aspects: The geometry of the dosage form (e.g., tablet, film), the presence of additives, and the drug-polymer ratio.

Experimental Protocol: In Vitro Release Study

The following protocol is synthesized from general principles of drug release studies and the methods described in the historical study on this compound [2] [1] [3].

1. Film Preparation and Casting

  • Polymer Solution Preparation: Dissolve the selected polymer (e.g., ethylcellulose or polyamide) in a suitable volatile organic solvent.
  • Drug Incorporation: Disperse or dissolve a known quantity of the active pharmaceutical ingredient (e.g., this compound) uniformly into the polymer solution.
  • Plasticizer Addition: Incorporate plasticizers like cetyl alcohol or tributyl citrate into the solution to modify the film's mechanical properties and drug release profile.
  • Casting: Pour the homogeneous solution onto a mercury substrate or another suitable non-reactive surface (e.g., Teflon-coated plate) [2].
  • Drying: Allow the solvent to evaporate under controlled conditions (temperature, humidity) to form a dry, uniform film.

2. In Vitro Release Assessment

  • Apparatus: Use a USP dissolution apparatus (e.g., paddle type) with a suitable desorbing medium, typically a buffer solution like phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C to simulate physiological conditions [1] [3].
  • Sample Placement: Cut the dried film into precise dimensions and place it in the dissolution vessel.
  • Sampling: Withdraw aliquots of the release medium at predetermined time intervals.
  • Analysis: Analyze the drug concentration in the samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

3. Data Analysis and Kinetics Modeling Fit the cumulative drug release data to various mathematical models to understand the underlying release mechanism [1] [3]:

  • Zero-Order Model: ( M_t = M_0 + k_0 t )
  • First-Order Model: ( \log M_t = \log M_0 + k_1 t / 2.303 )
  • Higuchi Model: ( M_t = k_H \sqrt{t} )

Conceptual Workflow and Release Kinetics

The following diagram illustrates the logical workflow for conducting a drug release study, from formulation to data interpretation.

G Drug Release Study Workflow start Define Formulation Objectives f1 Polymer Selection start->f1 f2 Drug Loading f1->f2 f3 Additive Incorporation (e.g., Plasticizer) f2->f3 m1 Fabricate Matrix (Film Casting) f3->m1 m2 In-Vitro Release Test (Dissolution Study) m1->m2 m3 Analytical Assay (e.g., HPLC, UV-Vis) m2->m3 d1 Data Collection (Release Profile) m3->d1 d2 Model Fitting (Kinetic Analysis) d1->d2 end Interpret Mechanism & Optimize d2->end

The table below summarizes the common mathematical models used to analyze drug release data from polymer matrices [1] [3].

Model Name Mathematical Equation Release Mechanism Indicated
Zero-Order ( M_t = M_0 + k_0 t ) Constant release rate over time, independent of drug concentration.
First-Order ( \log M_t = \log M_0 + k_1 t / 2.303 ) Release rate is dependent on the concentration of the drug.
Higuchi ( M_t = k_H \sqrt{t} ) Fickian diffusion through a non-swollen matrix; release proportional to the square root of time.
Korsmeyer-Peppas (Power Law) ( M_t / M_\infty = k t^n ) A versatile model used to identify different release mechanisms based on the exponent 'n'.

Pathways in Matrix-Cell Signaling

While not directly related to this compound's local anesthetic action, understanding how the extracellular matrix (ECM) signals to cells provides a broader biological context for matrix interactions. Mesenchymal stem/stromal cells (MSCs), for example, rely heavily on signals from the ECM for their behavior and differentiation, primarily through receptors like integrins and discoidin domain receptors (DDRs) [4] [5]. The following diagram simplifies this general signaling concept.

G ECM-Induced Signaling Pathways ECM Extracellular Matrix (ECM) (e.g., Collagen, Fibronectin) Receptor Cell Membrane Receptors (Integrins, DDRs) ECM->Receptor Ligand Binding FAK_Src FAK/Src Activation Receptor->FAK_Src Outside-In Signaling Signaling Downstream Signaling Pathways (MAPK, PI3K/Akt) FAK_Src->Signaling Response Cellular Response (e.g., Differentiation, Survival) Signaling->Response

Conclusion and Research Outlook

The foundational study from 1976 demonstrates that formulating this compound in polymer matrices is feasible and that its release kinetics can be modified by the choice of polymer and plasticizer [2]. Modern research in drug delivery emphasizes the use of more complex and customized release patterns, guided by sophisticated mathematical models that consider diffusion, swelling, and dissolution processes simultaneously [1].

Future research on this compound polymer matrix systems should focus on utilizing contemporary polymers (e.g., various grades of HPMC), investigating the effect of matrix geometry, and employing advanced analytical techniques like NMR imaging to visualize the swelling and release processes in real-time [1].

References

A Researcher's Guide to Cyclomethycaine Systemic Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Cyclomethycaine is a synthetic amide-type local anesthetic whose primary mechanism of action is the blockade of voltage-gated sodium channels, thereby halting nerve impulse propagation [1].

Systemic Toxicity Overview: Systemic toxicity occurs when the drug enters the bloodstream in excessive amounts, typically due to inadvertent intravascular injection, dose miscalculation, or use in high-risk patients (e.g., those with severe hepatic impairment). Toxicity primarily manifests in the Central Nervous System (CNS) and the Cardiovascular System (CVS) [1].

Troubleshooting Systemic Toxicity

The table below summarizes the key issues, their causes, and preventive measures for this compound systemic toxicity.

Problem / Symptom Identifying Cause Prevention & Management Strategy

| CNS Toxicity: Circumoral numbness, metallic taste, tinnitus, muscle twitching, progressing to seizures [1] | • Inadvertent intravascular injection • Excessive total dose • Rapid systemic absorption | • Use aspiration technique before injection to check for blood [1]. • Calculate dose carefully considering patient weight and status. • Use the lowest effective concentration and volume. For seizures: Secure airway, administer oxygen, and use benzodiazepines. | | Cardiovascular (CVS) Toxicity: Myocardial depression, hypotension, bradycardia, conduction delays, cardiac arrest [1] | • High plasma concentrations block cardiac sodium channels. • Potentiation by other cardiotoxic drugs (e.g., beta-blockers, antiarrhythmics). | • Continuous hemodynamic monitoring (ECG, BP) during and after procedures. • Review patient's medication list for potential drug interactions [1]. In severe CV collapse: Initiate Intravenous Lipid Emulsion (ILE) Therapy [1]. | | Prolonged Duration / High Plasma Levels | • Severe hepatic impairment (reduced metabolism) [1] • High plasma protein binding (creating a reservoir) [1] | • Screen for liver impairment before administration. • Adjust dose downward for patients with known hepatic disease. | | Reduced Anesthetic Efficacy | • Local tissue acidosis (e.g., in infected tissue), which increases the ionized form of the drug, reducing its ability to penetrate the nerve membrane [1]. | • Avoid injection into infected or inflamed sites if possible. For infiltration anesthesia, the solution can be buffered with sodium bicarbonate to increase the non-ionized fraction and accelerate onset [1]. |

Emergency Workflow for Toxicity Management

For severe cases of cardiovascular collapse induced by this compound, guidelines recommend Intravenous Lipid Emulsion (ILE) Therapy as a specific rescue treatment [1]. The following diagram visualizes the critical response pathway.

EmergencyProtocol start Suspected Systemic Toxicity assess Assess Patient: CNS & CVS Symptoms start->assess call Call for Help & Prepare ACLS assess->call Signs Present airway Secure Airway Administer Oxygen call->airway seizure Seizures? airway->seizure give_bzd Administer Benzodiazepines seizure->give_bzd Yes cv_collapse CVS Collapse? seizure->cv_collapse No give_bzd->cv_collapse give_lipid Initiate IV Lipid Emulsion Therapy cv_collapse->give_lipid Yes monitor Continuous Monitoring & Supportive Care cv_collapse->monitor No give_lipid->monitor

Diagram 1: Emergency response workflow for managing this compound systemic toxicity.

Experimental Design & Risk Mitigation

To minimize the risk of toxicity in a research setting, consider the following protocols:

  • Use of Vasoconstrictors: Adding epinephrine (e.g., 1:100,000 or 1:200,000) to this compound injections causes vasoconstriction at the site. This significantly reduces the rate of systemic absorption, which prolongs the local anesthetic effect and allows for a slight increase in the maximum safe dose by lowering peak plasma concentrations [1].
  • Dose Calculation Protocol: The maximum safe dose is influenced by several factors. Always refer to the most current manufacturer's prescribing information and institutional guidelines. Remember that the permitted maximum dose is not a fixed value; it can be modified by the use of vasoconstrictors and patient-specific factors [1].
  • Analytical Monitoring: For pharmacokinetic studies, High-Performance Liquid Chromatography (HPLC) is the most appropriate and routinely used technique for the assay and stability studies of this compound. Sample preparation often involves isolating the drug from plasma using Solid-Phase Extraction (SPE) before chromatographic analysis [1].

References

Strategies for Prolonging Cyclomethycaine Action

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Mechanism for Prolonging Action Key Experimental Factors & Measurements Relevant Cyclomethycaine Properties to Consider

| Addition of Vasoconstrictors (e.g., Epinephrine) [1] | Vasoconstriction reduces local blood flow, slowing systemic absorption from the injection site. | Dose Ratio: Concentration of vasoconstrictor to anesthetic (e.g., 1:80,000 or 1:200,000 epinephrine). Efficacy Measure: Onset time, sensory and motor block duration in vivo models. Safety: Monitoring for systemic cardiovascular effects (e.g., tachycardia, hypertension). | pKa: Influences the fraction of ionized drug available for action [1]. Lipid Solubility: Correlates with potency and intrinsic duration [1]. | | Use of Permeation Enhancers [1] | Increases skin or membrane permeability, potentially allowing for higher local concentration and a larger "depot" of drug. | Type & Concentration: e.g., surfactants, fatty acids, alcohols. Evaluation: In vitro skin permeation studies (Franz diffusion cell). Toxicity: Assess skin irritation and barrier function damage. | Molecular Weight & Size [1]. | | Development of Controlled-Release Formulations | Encapsulates the drug in a carrier system (e.g., liposomes, microparticles), allowing for slow and sustained release over time. | Carrier Properties: Composition, particle size, drug loading efficiency, encapsulation efficiency. Release Kinetics: In vitro drug release profile in phosphate-buffered saline (PBS) at 37°C (USP apparatus). In vivo Performance: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life). | Protein Binding: High binding can itself prolong duration, affecting release kinetics from carriers [1]. | | Chemical Modification (Prodrug Approach) | Modifies the drug's chemical structure to a less active form that requires enzymatic conversion at the site of action, slowing the rate of active drug availability. | Linker Selection: Stability in plasma vs. target tissue hydrolysability. Conversion Rate: In vitro metabolism studies with target tissue homogenates (e.g., skin, nerve). Bioavailability: Measurement of active drug at the target site over time. | Metabolic Pathway: As an amide, it is metabolized by hepatic microsomal enzymes; prodrugs may target different enzymes [1]. |

The relationships between these strategies and the factors affecting this compound's duration can be visualized in the following diagram.

cluster_absorption Systemic Absorption Start This compound Injected Effect Local Anesthetic Effect Start->Effect Absorption Redistribution into Circulation Effect->Absorption End Effect Termination Metabolism Hepatic Metabolism (Amide-link) Absorption->Metabolism Metabolism->End Vasoconstrictors Vasoconstrictors (e.g., Epinephrine) Vasoconstrictors->Absorption Slows PermEnhancers Permeation Enhancers PermEnhancers->Effect Increases Local Depot CtrlRelease Controlled-Release Formulations CtrlRelease->Effect Sustains Release Prodrug Prodrug Approach Prodrug->Effect Slows Activation

Experimental Protocols for Testing Duration

To evaluate the effectiveness of the strategies above, you can use the following experimental protocols.

In Vitro Drug Release Study

This protocol is essential for screening controlled-release formulations.

  • Sample Preparation: Place a known amount of the this compound formulation (e.g., suspension of microparticles) into a dialysis membrane sac or directly into the release vessel.
  • Release Medium: Use a suitable medium such as Phosphate Buffered Saline (PBS, pH 7.4) maintained at 37±0.5°C to simulate physiological conditions.
  • Agitation: Use a USP Type II (paddle) apparatus with a constant stirring speed (e.g., 50-100 rpm).
  • Sampling: Withdraw aliquots of the release medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) and replace with an equal volume of fresh pre-warmed medium to maintain sink conditions.
  • Analysis: Quantify the concentration of this compound in the samples using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) [1]. Calculate the cumulative percentage of drug released over time.
In Vivo Assessment of Sensory Block Duration

This animal model protocol is critical for confirming efficacy.

  • Animal Model: Use a recognized model, such as the rat sciatic nerve block.
  • Formulation Administration: Randomly assign animals to groups. Administer a standardized volume of the test or control this compound formulation via subcutaneous injection around the sciatic nerve.
  • Sensory Block Evaluation: Assess the sensory block at regular intervals post-injection (e.g., every 30 minutes). This can be done using a von Frey filament to test for the absence of a withdrawal reflex to a mechanical stimulus or a hot plate test for thermal nociception.
  • Endpoint Measurement: The duration of sensory block is defined as the time from the injection until the full return of the sensory response.

FAQs and Troubleshooting

Q1: Why does adding epinephrine to this compound increase the maximum safe clinical dose? A1: Epinephrine causes vasoconstriction at the injection site, which significantly reduces the rate at which this compound is absorbed into the systemic circulation [1]. This lower peak plasma concentration (Cmax) reduces the risk of systemic toxicity (like CNS or cardiovascular effects), thereby allowing a higher dose of the local anesthetic to be used safely to achieve a longer effect [1].

Q2: We are developing a topical formulation. Why is the bioavailability of this compound higher on damaged skin? A2: The stratum corneum of the skin is the primary barrier to drug penetration. Damaged or inflamed skin has a compromised barrier function, which allows more of the drug to permeate through to the dermal layers where the nerve endings are located [1]. While this can be beneficial for achieving an effect, it also increases the risk of systemic absorption and toxicity, so dose adjustment is critical.

Q3: Our prodrug candidate shows good stability in vitro but rapid conversion in vivo. What could be the cause? A3: This discrepancy is common. The in vivo environment contains esterases and other enzymes in blood and tissues that are not present in your in vitro stability model (e.g., PBS). To better predict in vivo performance, conduct stability and conversion studies using biological matrices such as plasma, liver microsomes, or tissue homogenates.

Q4: What is the most critical parameter to optimize for a prolonged-release microparticle formulation? A4: While many factors are important, the drug release profile is paramount. The goal is to achieve a slow, sustained release over the desired duration (e.g., 72 hours) without a significant initial "burst release." A high burst release can lead to toxic plasma concentrations, while too slow a release may not achieve a therapeutic effect. Carefully optimize the polymer composition and particle size to control this profile.

References

optimizing Cyclomethycaine loading efficiency in liposomes

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters Affecting Loading Efficiency

The table below summarizes the critical factors that influence drug loading efficiency, based on a quantitative model developed from research on multiple drugs [1].

Factor Description & Impact on Loading
Drug's pKa Determines the fraction of uncharged drug available to cross the liposome membrane at a given pH. Optimal loading requires a pKa that allows the drug to be neutral in the external buffer and charged inside the liposome [1].
Log P (Octanol/Water) A measure of lipophilicity. An optimal Log P is required: too low prevents membrane permeation, too high causes the drug to get stuck in the bilayer [1].
Transmembrane Gradient The driving force for "remote loading." Common gradients are ammonium sulfate (for weak bases) and calcium acetate (for weak acids). The gradient traps the drug inside as a precipitate [1] [2].
Internal Trapping Agent The anion or cation inside the liposome that forms a poorly soluble precipitate with the drug (e.g., sulfate with doxorubicin). This prevents drug leakage and controls release rate [1].
Drug-to-Lipid Ratio A high ratio can lead to drug crystallization and membrane disruption, while a low ratio is therapeutically inefficient. An optimal balance must be found [1].

Optimizing Your Experimental Protocol

Here is a detailed workflow for the remote loading method, which is often key to achieving high efficiency.

Start Start Liposome Preparation A Formulate Empty Liposomes (Thin-film hydration method) Start->A B Create Transmembrane Gradient (e.g., via dialysis) A->B C Incubate with Drug (Specific temp. and duration) B->C D Remove Unencapsulated Drug (e.g., via size exclusion chromatography) C->D E Analyze Final Product (Size, PDI, EE%) D->E

Detailed Methodology for Remote Loading [3] [1] [2]

  • Prepare "Empty" Liposomes: Use the thin-film hydration method. Dissolve phospholipids (e.g., DPPC, cholesterol) in an organic solvent and evaporate it to form a thin lipid film. Hydrate this film with an aqueous solution containing the salt for your gradient (e.g., 250 mM ammonium sulfate, pH ~4-5). Then, extrude the liposomes to achieve a uniform size (e.g., 100 nm) [3].
  • Establish the Gradient: Dialyze the prepared liposomes against a large volume of a non-electrolyte buffer (e.g., HEPES-buffered sucrose, NaCl, or PBS) at a neutral pH (e.g., 7.0-7.5). This creates a difference in ion concentration and pH between the inside and outside of the liposome [1].
  • Incubate with Drug: Add the drug (Cyclomethycaine) to the liposome suspension. The external pH should be such that the drug is uncharged and lipophilic, allowing it to diffuse freely across the lipid bilayer. Once inside, the low pH and the presence of the trapping ion (e.g., sulfate) will protonate the drug and cause it to precipitate, trapping it inside. This incubation is typically done at a temperature above the lipid's phase transition temperature for a set period (e.g., 15-60 minutes) [1].
  • Purify and Analyze: Remove the unencapsulated drug by passing the suspension through a size-exclusion column or dialysis. Determine the Entrapment Efficiency (EE%) using a method like HPLC: EE% = (Amount of drug in liposomes / Total amount of drug used) x 100%. Also, characterize the final liposomes for size, PDI, and zeta potential using dynamic light scattering [1].

Troubleshooting Common Problems

This FAQ table addresses typical challenges researchers face.

Problem Possible Cause Potential Solution
Low Entrapment Efficiency Drug's Log P is too high/low [1]; Insufficient gradient [1]. Adjust external pH; Use a stronger gradient (e.g., higher ammonium sulfate conc.); Consider solvent-assisted active loading (SALT) for hydrophobic drugs [2].
Rapid Drug Leakage Inefficient trapping (drug doesn't precipitate) [1]; Liposome membrane is too fluid [4]. Change the internal trapping agent (e.g., use sucrose octasulfate); Modify lipid composition to include more rigid phospholipids (e.g., higher DPPC) or cholesterol [4].
Liposome Instability/Aggregation High drug loading causes membrane disruption [1]. Optimize the drug-to-lipid ratio; Incorporate a stabilizing polymer like PEG (stealth liposomes) [2].
Low Solubility of Drug Poor water-solility of drug in external buffer [2]. Use Solvent-Assisted Active Loading Technology (SALT) by adding a small amount (e.g., 5% v/v) of a biocompatible, water-miscible solvent like DMSO or ethanol to the external buffer, then remove it after loading [2].

Analytical Techniques for Characterization

To troubleshoot effectively, you need to characterize both the empty and loaded liposomes.

  • Differential Scanning Calorimetry (DSC): Use this to understand how the drug integrates into and affects the lipid bilayer. A broadening and shift in the main phase transition temperature indicate changes in membrane fluidity and cooperativity, which can impact both loading and leakage [4].
  • Spectroscopy (ATR-FTIR) and Fluorimetry: These techniques can provide information on lipid chain order, hydration, and dynamics within the bilayer, helping to explain stability and release profiles [4].
  • Transmission Electron Microscopy (TEM): Essential for direct visualization of liposome morphology, size, and lamellarity. It can reveal drug crystals or structural defects caused by loading [5].

References

Cyclomethycaine allergic reaction prevention

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Cyclomethycaine Allergic Reactions

Q1: What are the general mechanisms behind drug-induced allergic reactions? Drug allergies are immunologically-mediated hypersensitivity reactions. The most relevant mechanisms for a local anesthetic like this compound are typically Type I (immediate/IgE-mediated) and Type IV (delayed/T-cell-mediated) reactions [1].

The diagram below illustrates the pathophysiology of an IgE-mediated (Type I) allergic reaction, which is one potential mechanism.

G Allergen Allergen (e.g., Drug) IgE IgE Antibody Allergen->IgE Binds to MastCell Mast Cell Allergen->MastCell Cross-links IgE IgE->MastCell Sensitizes Degranulation Cell Degranulation MastCell->Degranulation Mediators Release of Mediators Degranulation->Mediators Symptoms Allergic Symptoms Mediators->Symptoms Histamine, Leukotrienes, etc.

Q2: What in vitro and in vivo models are used to assess drug allergenicity? A combination of models is used to evaluate the potential for a drug to cause allergic reactions. The table below summarizes key experimental approaches.

Model Type Experimental Method Key Readouts & Measurements Purpose & Interpretation
In Vitro Basophil Activation Test (BAT) [1] Flow cytometry detection of activation markers (e.g., CD63, CD203c). Measures direct immune cell activation. A positive result indicates the drug may cause IgE-mediated degranulation.
Histamine Release Assay Quantification of histamine released from basophils or mast cells. Directly measures the release of a key allergic mediator.
Cytokine Profiling ELISA/Multiplex assays to measure Th2 cytokines (e.g., IL-4, IL-5, IL-13) [2]. Identifies a Th2-type immune response, which is associated with allergic sensitization.
In Vivo Mouse Models of Anaphylaxis Body temperature drop, mast cell degranulation, serum mMCP-1 levels. Assesses the potential for systemic, life-threatening allergic reactions.
Local Lymph Node Assay (LLNA) Measurement of T-cell proliferation in draining lymph nodes. The gold standard for identifying chemicals that can cause skin sensitization (allergic contact dermatitis) [1].
Guinea Pig Models Skin erythema and edema following topical or intradermal challenge. A traditional model for assessing contact sensitization and delayed-type hypersensitivity.

Q3: What is the standard clinical protocol for diagnosing a suspected drug allergy? Diagnosis relies on a systematic clinical evaluation, as no single test is universally definitive. The workflow below, based on general drug allergy guidelines, outlines the diagnostic process [1] [3].

G Start Patient with Suspected Drug Reaction History Detailed History & Physical Exam Start->History ReactionType Classify Reaction: Immediate vs. Delayed History->ReactionType SkinTest Skin Testing (Prick/Intradermal) ReactionType->SkinTest If Immediate Reaction Suspected Challenge Drug Provocation Test (Graded Challenge) ReactionType->Challenge If Delayed Reaction Suspected SkinTest->Challenge If Negative/ Equivocal Diagnose Confirm Diagnosis Challenge->Diagnose

Q4: What are the established strategies for preventing allergic reactions to a drug? The cornerstone of prevention is avoidance. For a drug in development, this involves:

  • Pre-clinical Screening: Employing the in vitro and in vivo models listed in Q2 to assess allergenic potential early in the drug development process.
  • Risk Mitigation in Clinical Trials: For human trials, a confirmed allergy warrants absolute avoidance. If the drug is essential and no alternatives exist, induction of drug tolerance (desensitization) may be considered under strict medical supervision. This procedure involves administering the drug in small, gradually increasing doses to induce a temporary state of tolerance [1].

Critical Disclaimer for Researchers

The information provided consists of general frameworks for investigating drug allergies. This compound is not mentioned in the available literature I searched, and its specific allergenic potential is unknown.

  • Consult Primary Literature: You must conduct a thorough search of specialized pharmacological databases and proprietary chemical safety resources for any existing data on this compound.
  • Design Specific Experiments: All experimental protocols must be adapted and validated for the specific chemical properties of your compound.
  • Follow Safety Guidelines: All in vivo research must be conducted in accordance with institutional and governmental regulations for the ethical use of laboratory animals.

References

overcoming Cyclomethycaine rapid metabolism issues

Author: Smolecule Technical Support Team. Date: February 2026

Cyclomethycaine: Key Pharmaceutical Data

The table below summarizes core information on this compound relevant to its metabolism and formulation.

Property Description
Molecular Formula C22H33NO3 [1] [2]
Molecular Weight 359.5 g/mol [1] [2]
Chemical Class Amide-type local anesthetic [3]
Primary Mechanism Blockade of voltage-gated sodium channels [3]
Route of Metabolism Hepatic microsomal enzymes [3]
Stability Concerns Degradation by pH extremes and light exposure [3]

Strategies to Address Rapid Metabolism

While explicit protocols were not found, the known metabolism and stability profile of this compound suggests several potential strategies to improve its performance. The following diagram illustrates the logical workflow for tackling rapid metabolism.

Rapid Metabolism Issue Rapid Metabolism Issue Formulation Strategies Formulation Strategies Rapid Metabolism Issue->Formulation Strategies Pharmacokinetic Strategies Pharmacokinetic Strategies Rapid Metabolism Issue->Pharmacokinetic Strategies Experimental Analysis Experimental Analysis Rapid Metabolism Issue->Experimental Analysis Vasoconstrictors\n(e.g., Epinephrine) Vasoconstrictors (e.g., Epinephrine) Formulation Strategies->Vasoconstrictors\n(e.g., Epinephrine) Controlled-Release\nPolymer Matrix Controlled-Release Polymer Matrix Formulation Strategies->Controlled-Release\nPolymer Matrix pH Adjustment\n(Sodium Bicarbonate) pH Adjustment (Sodium Bicarbonate) Formulation Strategies->pH Adjustment\n(Sodium Bicarbonate) Enantiomer Selection\n(S-enantiomer) Enantiomer Selection (S-enantiomer) Pharmacokinetic Strategies->Enantiomer Selection\n(S-enantiomer) Prodrug Design Prodrug Design Pharmacokinetic Strategies->Prodrug Design HPLC for Assay &\nStability Studies HPLC for Assay & Stability Studies Experimental Analysis->HPLC for Assay &\nStability Studies Solid-Phase Extraction\n(SPE) from Plasma Solid-Phase Extraction (SPE) from Plasma Experimental Analysis->Solid-Phase Extraction\n(SPE) from Plasma

Formulation and Administration Approaches
  • Use of Vasoconstrictors: Adding a vasoconstrictor like epinephrine causes local blood vessel constriction. This significantly reduces systemic absorption of this compound from the injection site, allowing more of the drug to remain locally and prolonging its duration of action [3].
  • Explore Controlled-Release Systems: Early research into polymer matrixes for the release of active ingredients, including this compound, suggests that investigating modern controlled-release formulations could be a viable path to slow down drug release and maintain effective local concentrations [1].
  • pH Adjustment: The onset and effectiveness of local anesthetics are highly dependent on their pKa. Buffering the solution with sodium bicarbonate immediately before injection increases the non-ionized fraction of the drug, which can accelerate the onset of action and potentially improve efficacy, making the drug's effect more reliable [3].
Pharmacokinetic and Chemical Optimization
  • Enantiomer Selection: this compound is supplied as a racemic mixture. Research indicates that selecting a single enantiomer (e.g., the S-enantiomer) could help reduce cardiotoxicity while retaining anesthetic efficacy, offering a potential safety and performance benefit [3].
  • Prodrug Approach: Although not mentioned in the results for this compound specifically, a common strategy in drug development is creating a prodrug—a less active derivative that is converted into the active drug in the body at a slower rate, which could be explored to delay metabolism.
Analytical and Experimental Methods
  • Stability-Indicating Assay: For any experimental work, using High-Performance Liquid Chromatography (HPLC) is essential for quantifying this compound, assessing its purity, and conducting stability studies under various conditions [3].
  • Bioanalytical Method: To study the drug's pharmacokinetics (absorption, distribution, metabolism, excretion), isolating this compound from biological fluids like plasma is a critical step. The standard technique for this is Solid-Phase Extraction (SPE) prior to chromatographic analysis [3].

References

Cyclomethycaine: Core Properties & Penetration Challenges

Author: Smolecule Technical Support Team. Date: February 2026

For effective troubleshooting, first understand the drug's inherent characteristics. The table below summarizes key properties of Cyclomethycaine that influence its penetration potential.

Property Characteristics & Impact on Penetration
Chemical Class [1] Amide-type local anesthetic
Mechanism of Action [1] Blockade of voltage-gated sodium channels
Primary Barrier [2] [3] Stratum Corneum (SC) - the outermost skin layer
Key Influencing Factor [1] pKa relative to physiological pH
Effect of Damaged Skin [1] Increased topical bioavailability on damaged or inflamed skin
Risk Factor for Toxicity [1] Severe hepatic impairment (reduces metabolism)

Strategies for Enhancing Topical Penetration

No single method works for all drugs. A multi-pronged formulation approach is often necessary to overcome the skin's barrier function. The following table categorizes and explains various enhancement strategies.

Strategy Category Method Mechanism & Application Notes
Formulation Optimization Chemical Penetration Enhancers (CPEs) [3] Disrupt skin lipid structure, modify proteins, or improve drug partitioning into SC (e.g., Terpenes, Fatty Acids like oleic acid).
Vehicle Selection [4] Occlusive vehicles enhance penetration; the vehicle should be stable, non-irritating, and not deactivate the drug.
Physical Enhancement Methods Iontophoresis [3] Uses a small electric current to drive charged drug molecules across the skin.
Microneedles [5] Create microscopic physical channels through the SC, bypassing the barrier.
Optimized In Vitro Models [6] Use human skin equivalents (e.g., Strat-M membrane) for predictive permeation studies.
Drug & System Modification Prodrug Approach [5] Chemically modify the drug to be more lipophilic for better SC penetration, then revert to active form in skin.
Encapsulation [5] Use nanocarriers (e.g., liposomes, niosomes) to protect the drug and facilitate its transport into skin layers.
Peptide & Macromolecule Insights [7] For larger molecules, permeability enhancers (e.g., Sodium Caprate, SNAC) can aid penetration via molecular-level interactions.

Experimental Protocols for Penetration Assessment

A standardized in vitro skin permeation study (IVPT) is critical for evaluating the success of any enhancement strategy.

A Skin Model Preparation A1 • Use excised human skin (from surgery/cadaver) or a reliable model like Strat-M. • Ensure barrier integrity. • Store at -20°C if frozen. A->A1 B Franz Diffusion Cell Setup B1 • Mount skin between donor and receptor chambers. • Fill receptor chamber with suitable medium (e.g., PBS with BSA). • Maintain temp at 32±1°C. B->B1 B->B1 C Formulation Application C1 • Apply a finite dose of the test formulation (e.g., 10 mg/cm²) to the skin surface. C->C1 C->C1 D Sample Collection & Analysis D1 • Collect receptor fluid samples at set intervals (e.g., 2, 4, 8, 16, 24h). • Analyze drug concentration using HPLC. D->D1 D->D1 A1->B B1->C C1->D

Key Considerations for IVPT Setup [6] [8]:

  • Skin Model: Human skin is the gold standard. Porcine ear skin is a good alternative. Reconstructed human epidermis (RHE) or synthetic membranes like Strat-M are also used, especially in early development.
  • Receptor Medium: Use a buffer like Phosphate Buffered Saline (PBS) containing Bovine Serum Albumin (BSA) to ensure drug solubility and maintain "sink conditions," where the receptor volume is large enough to mimic continuous absorption.
  • Dose Application: Apply a finite dose (e.g., 10 mg/cm²) to mimic clinical "in-use" conditions.
  • Analysis: High-Performance Liquid Chromatography (HPLC) is the standard technique for assaying drug concentration in samples from these studies [1].

Frequently Asked Questions (FAQs)

Q1: Why is the onset of action for my this compound formulation slower than desired?

  • A: The onset is heavily influenced by the pKa of the drug and the skin's pH. A significant portion of the drug may be in ionized form, which does not cross the stratum corneum easily. Troubleshooting: Consider buffering the formulation closer to the skin's physiological pH to increase the fraction of non-ionized, permeable drug [1].

Q2: Can adding a vasoconstrictor like epinephrine be beneficial in a topical formulation?

  • A: While commonly used in injectable anesthetics to reduce systemic absorption and prolong duration, this is less common but potentially viable for topical use. Epinephrine causes vasoconstriction, which would reduce systemic absorption from the application site, potentially increasing local concentration and prolonging the anesthetic effect [1].

Q3: Our formulation shows good efficacy in animal models but not in human trials. What could be wrong?

  • A: A major discrepancy can stem from the skin model used in pre-clinical testing. Animal skin often has different permeability compared to human skin. Troubleshooting: Validate your formulation using more predictive models like human skin explants, 3D-printed skin models, or Strat-M synthetic membranes before moving to clinical trials [6].

Q4: What are the primary signs of systemic toxicity to look out for in studies?

  • A: Early signs of systemic toxicity primarily involve the Central Nervous System (CNS). Be alert for symptoms such as circumoral numbness, tinnitus (ringing in the ears), metallic taste, and dizziness, which can progress to seizures. Cardiovascular collapse occurs with more severe overdose [1].

References

Understanding Release Mechanisms & Cyclomethycaine Data

Author: Smolecule Technical Support Team. Date: February 2026

Controlling a drug's release rate from a polymer depends on the formulation's design. The table below outlines the primary mechanisms, while the subsequent one shows the only specific data found for Cyclomethycaine.

Table 1: Common Drug Release Mechanisms from Polymer Systems

Mechanism Description Common Polymer Examples
Diffusion-Controlled Drug is released by diffusing through a polymer membrane (reservoir system) or a swollen polymer matrix (matrix system). The polymer itself does not degrade. [1] Cellulose derivatives (Ethyl Cellulose), Silicones, Poly(meth)acrylates. [1] [2]
Dissolution/Erosion-Controlled The rate of release is controlled by the dissolution of a polymer coating or the erosion/degradation of the polymer matrix itself. [1] Alginate, Poly(lactic-co-glycolic acid) (PLGA), Polyanhydrides. [1]
Swelling-Controlled The polymer matrix swells upon contact with water, creating a gel layer through which the drug can then diffuse. The release is often influenced by pH or temperature. [2] Hydrogels like poly(HEMA), poly(HPMA), and pH-responsive polymers like poly(MAA). [2]

Table 2: Documented Effects on this compound Release (Historical Data) This data is from a 1976 study incorporating this compound into cast films. [3]

Polymer Matrix Plasticizer Effect on this compound Release
Polyamide Tributyl Citrate Enhanced release was observed.

Troubleshooting Guide: Controlling Release Rates

Here are common challenges and methodological considerations for controlling drug release rates, framed in a Q&A format.

Q1: Why is my drug releasing too quickly from the polymer matrix?

  • Insufficient Barrier Properties: The polymer you selected may be too hydrophilic or have too large a natural mesh size, allowing for rapid drug diffusion. [2]
    • Solution: Switch to a more hydrophobic polymer (e.g., Ethyl Cellulose instead of a hydrogel) or increase the degree of crosslinking in the polymer network to reduce the mesh size. [2]
  • Low Polymer Concentration: The matrix may be too porous.
    • Solution: Increase the polymer-to-drug ratio in your formulation.
  • Incorrect Polymer-Drug Interaction: A lack of attractive interactions (e.g., ionic, hydrophobic) can lead to rapid release.
    • Solution: Select a polymer with functional groups that can interact with your drug molecule.

Q2: Why is the drug release too slow or incomplete?

  • Excessively Dense Polymer Matrix: The polymer may be too hydrophobic or highly crosslinked, creating a significant diffusion barrier. [2]
    • Solution: Incorporate a pore-forming agent (e.g., water-soluble polymers like HPC) or a plasticizer (e.g., Tributyl Citrate for polyamide films) to create channels and increase permeability. [3] [1]
  • Drug Particle Size: The drug particles may be too large, leading to a slow dissolution rate within the matrix.
    • Solution: Reduce the drug particle size through milling to increase the surface area for dissolution.
  • Poor Matrix Hydration: For hydrogel systems, slow water ingress can delay drug release.
    • Solution: Use polymers with higher swelling capacities or include hydrophilic additives.

Q3: How can I make my release system responsive to a specific biological stimulus?

  • For pH-Responsive Release: Use polymers with ionizable groups that swell at specific pH values. For example, enteric coatings based on poly(methacrylic acid) remain dense in the acidic stomach but swell and release the drug in the higher pH of the intestines. [2]
  • For Enzyme- or Biomarker-Responsive Release: Advanced systems can be engineered by integrating an enzyme activation set within a hydrogel. For instance, research has shown hydrogels that release a protein (like RNase) in response to a specific antibody by triggering a gel-sol transition. [4]

The following diagram illustrates a general workflow for developing and troubleshooting a polymer-based drug delivery system.

Start Define Target Release Profile Polymer Select Polymer & Mechanism Start->Polymer Formulate Formulate Prototype Polymer->Formulate Test Conduct In-Vitro Release Test Formulate->Test Evaluate Evaluate Release Kinetics Test->Evaluate Problem1 Release Too Fast Evaluate->Problem1 No Problem2 Release Too Slow Evaluate->Problem2 No Problem3 Irreproducible Release Evaluate->Problem3 No Success Target Profile Met Proceed to Further Testing Evaluate->Success Yes Sol1 • Use more hydrophobic polymer • Increase cross-linking • Add barrier coating Problem1->Sol1 Sol2 • Add pore-former/plasticizer • Reduce polymer content • Use higher swelling polymer Problem2->Sol2 Sol3 • Improve mixing uniformity • Control processing conditions • Ensure particle size distribution Problem3->Sol3 Sol1->Formulate Iterate Sol2->Formulate Iterate Sol3->Formulate Iterate

Methodological Considerations for Advanced Control

For more precise control, consider these advanced methodologies mentioned in the literature:

  • Monitor HPC Molecular Weight in Films: If using Hydroxypropyl cellulose (HPC) and Ethyl cellulose (EC) in phase-separated films, note that the molecular weight (Mw) of HPC significantly impacts microstructure and permeability. Lower Mw HPC can lead to unconnected domains and low permeability, while higher Mw can create connected pores for higher release rates. [1]
  • Utilize Vapor-Phase Deposition for Precision: Techniques like initiated Chemical Vapor Deposition (iCVD) can create ultra-thin, pinhole-free polymer layers on complex shapes. This allows for exquisite control over thickness and mesh architecture, enabling tailored release rates and "smart" responsive behavior (e.g., to pH). [2]

References

A Framework for Investigating Cyclomethycaine Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information is unavailable, the following framework outlines the key questions and experimental strategies to characterize cyclomethycaine metabolism.

Core Scientific Questions

  • Q1: Is this compound a substrate for plasma pseudocholinesterase (PChE)? The primary goal is to determine if the drug is hydrolyzed by this enzyme and at what rate.
  • Q2: What are the kinetic parameters of the reaction? If it is a substrate, determining values like Km and Vmax is essential for understanding the efficiency of the metabolism.
  • Q3: Are there known inhibitors or genetic factors that affect its hydrolysis? This is critical for anticipating individual variability in drug response or potential drug-drug interactions.

Recommended Experimental Approaches The table below summarizes core experiments you can perform to answer these questions.

Experimental Goal Key Methodologies Expected Outcome & Measurement

| Confirm Enzyme Involvement | • Enzyme-selective inhibition assays • Use of specific cholinesterase inhibitors (e.g., iso-OMPA) [1]. • Recombinant enzyme studies. | Determine if hydrolysis is PChE-specific. Measure reduction in hydrolysis rate after inhibition. | | Characterize Reaction Kinetics | • Substrate saturation curves. • Incubation with human plasma or purified PChE and substrate concentration variation. [2] [3] | Calculate kinetic parameters Km (affinity) and Vmax (maximal velocity). | | Identify Metabolites | • Chromatographic separation (HPLC, LC-MS). • Compare samples to synthesized metabolite standards. [4] | Identify and quantify the hydrolysis products (cyclohexanol? 3-hydroxy-2,2-dimethylpropionic acid?). |

Detailed Experimental Protocol: Kinetic Assay

This protocol provides a detailed methodology for determining the kinetic parameters of this compound hydrolysis by pseudocholinesterase, based on standard approaches for characterizing enzyme metabolism [2] [3] [4].

G Start Start Experimental Workflow SP Sample Preparation Start->SP P1 1. Prepare drug stock solution in suitable buffer SP->P1 P2 2. Obtain enzyme source: - Human plasma pool - Purified PChE P1->P2 P3 3. Pre-incubate enzyme and inhibitor controls P2->P3 Assay Kinetic Assay Incubation P3->Assay A1 4. Start reaction by adding enzyme to drug substrate Assay->A1 A2 5. Incubate at 37°C with shaking/agitation A1->A2 A3 6. Stop reaction at time intervals (e.g., acid, rapid cooling) A2->A3 Analysis Sample Analysis & Quantification A3->Analysis Q1 7. Analyze samples via: - HPLC-UV - LC-MS/MS Analysis->Q1 Q2 8. Quantify parent drug disappearance and/or metabolite formation Q1->Q2 Modeling Data Modeling Q2->Modeling D1 9. Plot reaction velocity (v) vs. substrate concentration [S] D2 10. Fit data to Michaelis-Menten equation to derive Km and Vmax D1->D2

Title: Experimental Workflow for Kinetic Parameter Determination

Step-by-Step Procedure:

  • Reaction Setup: Prepare a master buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Create a stock solution of this compound in a suitable solvent (e.g., DMSO, with final concentration ≤1%). Serially dilute this stock to create a range of substrate concentrations (e.g., 0.5 to 10 times the expected Km).
  • Enzyme Source: The enzyme source can be pooled human plasma (as a source of PChE) or commercially available purified human pseudocholinesterase.
  • Inhibition Controls: To confirm the role of PChE, include control reactions pre-incubated for 10 minutes with a selective pseudocholinesterase inhibitor like iso-OMPA (tetraisopropyl pyrophosphoramide).
  • Incubation: In a water bath or thermomixer set to 37°C, mix the substrate and enzyme solution to start the reaction. Use a final volume appropriate for your analytical method (e.g., 200 µL).
  • Termination: Stop the reaction at predetermined time points (e.g., 0, 5, 10, 20, 30 minutes) by adding a precipitating agent (like perchloric acid or acetonitrile) or by immediate freezing.
  • Analysis: Centrifuge the stopped reactions to remove precipitated protein. Analyze the supernatant using HPLC-UV or LC-MS/MS to quantify the disappearance of this compound and/or the appearance of its hydrolysis products.
  • Data Calculation: For each substrate concentration, calculate the initial velocity (v) of the reaction. Plot v against substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.

FAQ & Troubleshooting Guide

Q1: Our kinetic assays show very low product formation, making quantification difficult. What can we optimize?

  • Potential Cause: The intrinsic hydrolysis rate of this compound may be slow, or the enzyme activity in the plasma source might be low.
  • Solution:
    • Increase Sensitivity: Switch to a more sensitive detection method (e.g., from HPLC-UV to LC-MS/MS).
    • Concentrate Enzyme: Use a higher concentration of plasma or purified enzyme. Ultrafiltration can concentrate plasma proteins.
    • Optimize Conditions: Extend incubation times and ensure the pH and ionic strength of the buffer are optimal for PChE.
    • Radioactive Tracer: As demonstrated in caffeine metabolism studies, consider using a radiolabeled version of your drug (e.g., [14C]-cyclomethycaine) for highly sensitive detection [4].

Q2: How can we definitively prove that pseudocholinesterase is responsible for the hydrolysis, and not other esterases?

  • Solution:
    • Specific Inhibitors: This is the most direct method. Use iso-OMPA, a relatively specific inhibitor for pseudocholinesterase, and compare the reaction rate with and without the inhibitor. A significant reduction confirms PChE involvement [1].
    • Enzyme Correlation: Test the hydrolysis rate across a panel of individual human plasma samples with known PChE activities. A strong positive correlation between the hydrolysis rate of this compound and the known PChE activity would support its role as a specific substrate.
    • Recombinant Enzyme: Use commercially available recombinant human pseudocholinesterase. Metabolism by this purified system provides definitive evidence.

Q3: We've identified a metabolite. What are the next steps to confirm its structure and clinical relevance?

  • Solution:
    • Structural Elucidation: Use high-resolution mass spectrometry (HR-MS) to determine the exact mass and NMR spectroscopy to elucidate the molecular structure.
    • Synthesize a Standard: If possible, chemically synthesize the suspected metabolite. Co-elution of your generated metabolite with the synthesized standard in two different chromatographic systems is a gold standard for confirmation.
    • Functional Testing: Investigate the pharmacological activity or toxicity of the isolated or synthesized metabolite in in vitro cell-based assays.

References

Cyclomethycaine vs procaine mechanism differences

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Comparison at a Glance

The core differences between these two local anesthetics stem from their distinct chemical classes, which dictate their metabolism, risk profile, and clinical applications.

Feature Procaine Cyclomethycaine
Chemical Class Amino ester [1] Amino amide [2]
Primary Mechanism Blockade of voltage-gated sodium channels, inhibiting nerve impulse propagation [1] Blockade of voltage-gated sodium channels, inhibiting nerve impulse propagation [2]
Metabolism Hydrolysis by plasma pseudocholinesterase [3] [1] Hepatic microsomal enzymes [2]
Key Metabolite Para-aminobenzoic acid (PABA) [1] Information not specified in search results
Allergenic Potential Higher (due to PABA metabolite) [3] [1] [2] Lower [2]
Vasodilatory Activity Significant vasodilator; often combined with epinephrine [1] Information not specified in search results
Primary Clinical Uses Infiltration anesthesia, nerve blocks, spinal anesthesia (historically) [3] [1] [4] Topical anesthesia for mucous membranes, minor surgical procedures [2]
Onset of Action Slow [3] Information not specified in search results

The following diagram illustrates the distinct metabolic pathways that underpin their different allergenic potential and safety profiles.

cluster_0 Ester-Type (Procaine) cluster_1 Amide-Type (this compound) Start Procaine or this compound (Sodium Channel Blockade) ProcainePath Procaine Start->ProcainePath Chemical Class CyclomethycainePath This compound Start->CyclomethycainePath Chemical Class ProcaineMetabolism Metabolized by Plasma Pseudocholinesterase ProcainePath->ProcaineMetabolism CycloMetabolism Metabolized by Hepatic Enzymes CyclomethycainePath->CycloMetabolism PABA Metabolite: PABA (Para-aminobenzoic acid) ProcaineMetabolism->PABA Allergic Higher Allergenic Potential PABA->Allergic LowerRisk Lower Allergenic Potential CycloMetabolism->LowerRisk

Key Differentiating Factors for Research

For drug development professionals, the following factors are critical when considering the profile of these anesthetics:

  • Metabolism and Safety Profile: The distinction in metabolic pathways is the most significant differentiator. Procaine's metabolism produces PABA, a known allergen, which is responsible for the higher incidence of allergic reactions associated with ester-type anesthetics [1] [2]. This is a crucial consideration for drug safety. In contrast, amides like this compound are not associated with PABA-related allergies.
  • Impact of Physicochemical Properties: The pKa (ionization constant) relative to physiological pH is a primary determinant of the onset of action. A drug with a pKa closer to physiological pH has more non-ionized molecules, allowing for faster diffusion across the nerve sheath and membrane, leading to a quicker onset [2]. Furthermore, lipid solubility is a key driver of anesthetic potency and duration of action; higher lipid solubility generally increases both [2].
  • Risk of Systemic Toxicity: Both classes carry a risk of systemic toxicity affecting the CNS (e.g., tinnitus, seizures) and cardiovascular system (e.g., myocardial depression, arrhythmias) [1] [2]. The amide structure of this compound means its pharmacokinetics and toxicity risk are heavily dependent on hepatic function [2]. The management of severe cardiotoxicity for both likely involves modern rescue therapies like intravenous lipid emulsion [2].

Experimental Considerations and Data Gaps

The search results confirm that standard methodologies are used to study these compounds, but detailed experimental data for a direct, data-driven comparison is limited.

  • Analytical Techniques: High-performance liquid chromatography (HPLC) is the standard technique for the assay and stability studies of local anesthetics like this compound in pharmaceutical development [2]. Solid-phase extraction (SPE) is commonly used to isolate the drug from plasma before analysis [2]. Compatibility and stability studies with excipients often employ thermal analysis (TG/DTG/HF) and Fourier Transform Infrared Spectroscopy (FT-IR) [5].
  • Information Limitations: While the foundational pharmacology is clear, the search results lack direct, head-to-head experimental comparisons in areas like:
    • Quantitative data on receptor binding affinity and kinetics.
    • Detailed in vivo efficacy data from animal models.
    • Specific clinical trial results comparing potency, duration, and safety.

References

Cyclomethycaine aminoester vs aminoamide local anesthetics

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Classification of Cyclomethycaine

This compound is unambiguously classified as an aminoester local anesthetic. Its chemical structure features a benzoic acid ester linkage, which is the defining characteristic of an aminoester [1].

The following diagram illustrates the core structural difference between the two classes and the specific structure of this compound.

G Start Local Anesthetic Molecule Ester Aminoester Start->Ester Amide Aminoamide Start->Amide EsterLink Ester Linkage (-COO-) Ester->EsterLink AmideLink Amide Linkage (-NHCO-) Amide->AmideLink Cyclo This compound (Aminoester) EsterLink->Cyclo

Aminoester vs. Aminoamide: A Comparative Analysis

The table below summarizes the fundamental differences between aminoester and aminoamide local anesthetics, which are critical for drug selection and development.

Feature Aminoester Local Anesthetics Aminoamide Local Anesthetics
Metabolic Pathway Rapid hydrolysis by plasma cholinesterase [2] [3] Hepatic metabolism via microsomal enzymes [2] [3]
Allergic Potential Higher; metabolites like PABA can provoke reactions [2] Lower; metabolites rarely associated with allergy [2]
Metabolic Impact Affected by patient's plasma cholinesterase function Affected by hepatic function (e.g., liver disease) [3]
Chemical Stability Lower; solutions have limited shelf-life Higher; solutions are more stable for storage
Representative Agents Procaine, Chloroprocaine, This compound, Tetracaine [2] [1] [3] Lidocaine, Bupivacaine, Ropivacaine, Mepivacaine [4] [2] [5]

Supporting Experimental Data and Protocols

The differences outlined above are validated through specific experimental models. Here are methodologies for key experiments that can differentiate the classes and assess compound effects.

Electrophysiology: Ion Channel Effects

This protocol assesses how local anesthetics affect ion channels, such as gramicidin A (gA), providing insight into interactions with neuronal sodium channels [6].

  • Objective: To determine the effect of local anesthetics on the conductance of single gA channels in lipid bilayers.
  • Materials:
    • Planar lipid bilayers (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
    • Gramicidin A
    • Local anesthetics: Aminoamide (e.g., Lidocaine, Bupivacaine) and Aminoester (e.g., Procaine, Tetracaine)
    • Electrophysiology setup (voltage-clamp amplifier, data acquisition system)
  • Methodology:
    • Form a stable planar lipid bilayer in an aperture separating two buffer-filled chambers.
    • Incorporate gA channels into the bilayer by adding a small volume of gA solution.
    • Under voltage-clamp conditions, record single-channel currents before and after adding the local anesthetic to the chamber.
    • Analyze changes in single-channel conductance and open probability.
  • Key Data Output: Aminoamides like Lidocaine and Bupivacaine significantly reduce single-channel conductance. Aminoesters like Procaine show little to no effect, while Tetracaine (an aminoester with a more complex structure) behaves more like aminoamides, reducing conductance by increasing membrane dipole potential [6].
Isolated Tissue: Vascular Effects & Toxicity Reversal

This experiment evaluates the vascular impact of local anesthetics and the efficacy of lipid emulsion reversal, which correlates with the drug's lipid solubility [7].

  • Objective: To investigate local anesthetic-induced vasodilation and its reversal by lipid emulsions in isolated rat aorta.
  • Materials:
    • Isolated endothelium-denuded aorta from Sprague-Dawley rats
    • Organ bath system with isometric tension transducers and Krebs solution
    • Local anesthetics (Bupivacaine, Ropivacaine, Lidocaine, Mepivacaine)
    • Lipid emulsions (Intralipid, Lipofundin MCT/LCT)
  • Methodology:
    • Suspend aortic rings in an organ bath under optimal tension and equilibrate.
    • Pre-contract the rings with a high-potassium (60 mM KCl) solution.
    • Induce vasodilation by adding a toxic concentration of a local anesthetic.
    • Once a stable vasodilation is achieved, add incremental concentrations of a lipid emulsion to the bath and record the recovery of contractile tension.
  • Key Data Output:
    • Vasodilation Potency: The order of vasodilation potency is Bupivacaine > Ropivacaine > Lidocaine, which correlates directly with their lipid solubility [7].
    • Reversal by Lipids: Lipid emulsions effectively reverse vasodilation induced by Bupivacaine, Ropivacaine, and Lidocaine, but not Mepivacaine. The efficacy of reversal is greater for more lipid-soluble agents [7].

Key Takeaways for R&D

For researchers and drug development professionals, the critical distinctions are:

  • Aminoesters like this compound are metabolized in plasma, which can be a critical factor for patients with hepatic impairment but carry a higher risk of allergic reactions [2] [3].
  • Aminoamides are generally more stable and have a lower allergenic profile, but their metabolism is dependent on liver function, requiring dose adjustments in patients with liver disease [2] [3].
  • Lipid solubility is a primary determinant of a local anesthetic's potency and duration of action, influencing both its therapeutic and toxicological profiles [7] [2].

References

Cyclomethycaine ester vs amide local anesthetic metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Local Anesthetic Metabolism

Feature Cyclomethycaine (Amide) Ester-Type Local Anesthetics
Chemical Class Amide [1] Ester
Primary Metabolic Site Liver [1] Plasma (via cholinesterases) [2] [3]
Key Metabolic Process Hepatic microsomal enzymatic metabolism [1] Hydrolysis by plasma esterases [2]
Risk of Allergic Reactions Less allergenic (not derived from PABA) [1] Higher (metabolized to PABA) [2] [1]

Detailed Metabolic and Pharmacological Profile

For research and development purposes, here are the key experimental and pharmacological data points for this compound.

Metabolism and Pharmacokinetics
  • Mechanism of Action: The primary molecular mechanism is the reversible blockade of voltage-gated sodium channels on nerve fibers, which inhibits the propagation of nerve impulses and causes local anesthesia [1].
  • Onset of Action: The onset is influenced by its pKa relative to physiological pH. A pKa closer to physiological pH allows more drug molecules to be in the uncharged, lipid-soluble form, facilitating faster diffusion through the nerve sheath and membrane [1].
  • Duration of Action: this compound has a prolonged duration of action, attributed to its high plasma protein binding, which creates a reservoir effect and slows elimination [1].
  • Analytical Methods: For assay and stability studies during pharmaceutical development, High-Performance Liquid Chromatography (HPLC) is the most appropriate and routinely used technique. Solid-phase extraction (SPE) is commonly employed to isolate the drug from plasma before chromatographic analysis [1].
Stability and Formulation Considerations
  • Stability Factors: The stability of this compound in formulation is most commonly affected by pH extremes and light exposure, which can lead to its degradation [1].
  • Onset Modification: The onset of action can be accelerated by buffering the solution with sodium bicarbonate immediately before injection. This increases the pH at the site, which increases the fraction of the drug in its non-ionized, lipid-soluble form, thereby speeding up diffusion across the nerve membrane [1].

Experimental Protocols & Toxicity Management

For researchers designing experiments involving this compound, the following protocols and safety considerations are critical.

Assay and Stability Testing Protocol

This methodology is adapted from standard practices for pharmaceutical analysis of local anesthetics [1].

  • Sample Preparation: Use Solid-Phase Extraction (SPE) to isolate this compound from biological matrices like plasma. This step cleans the sample and concentrates the analyte.
  • Instrumental Analysis: Perform quantitative analysis using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or mass spectrometry).
  • Stability Studies: Expose the drug substance and product to various stress conditions, including different pH buffers and controlled light exposure in a stability chamber. Sample at regular intervals and analyze via HPLC to determine degradation kinetics.
Managing Systemic Toxicity (LAST)

Local Anesthetic Systemic Toxicity (LAST) is a key risk, particularly in preclinical or clinical settings. The following workflow outlines the established management protocol, which is also applicable for this compound [2].

A Suspected LAST B Primary Survey A->B C Airway Management & 100% Oxygen B->C D Seizures? C->D E Treat with Benzodiazepines D->E Yes F Hemodynamic Instability? D->F No E->F G Start Lipid Emulsion Therapy F->G Yes H Continue Supportive Care & Monitor F->H No G->H

The specific regimen for lipid emulsion therapy is [2]:

  • 20% Lipid Emulsion Bolus: 1.5 mL/kg (lean body mass) intravenous push over 2-3 minutes.
  • 20% Lipid Emulsion Infusion: 0.25 mL/kg/min continuous infusion.
  • For Refractory Instability: If hemodynamic stability is not achieved after 5 minutes, consider a repeat bolus and doubling the infusion rate.
  • Maximum Dose: The cumulative dose should not exceed 12 mL/kg.

Research and Development Implications

  • Toxicity Risk Factors: The risk of systemic accumulation and toxicity is highest in patients with severe hepatic impairment, as this organ is primarily responsible for its clearance [1].
  • Synergistic Cardiotoxicity: Caution is required when co-administering this compound with other drugs that depress cardiac conduction (e.g., certain antiarrhythmics), as they may potentiate cardiotoxic effects and conduction disturbances [1].

References

Cyclomethycaine topical efficacy vs tetracaine

Author: Smolecule Technical Support Team. Date: February 2026

Tetracaine Topical Profile

Property Details
Drug Class Ester-type local anesthetic [1] [2]
Primary Topical Uses Reduces pain from mild skin irritations (e.g., sunburn, rash); used to decrease procedure pain (e.g., before IV insertion) [3] [2]. Also used in ocular procedures [4].
Mechanism of Action Blocks sodium ion channels, inhibiting nerve impulse initiation and conduction [4]. Also an allosteric blocker of calcium release channels (ryanodine receptors) [4] [2].
Onset of Action Rapid (within 30 seconds for ocular use) [2].
Duration of Action Short (less than 15 minutes for ocular use) [2]. Spinal anesthesia: 1.5-3 hours [1].
Metabolism Hydrolyzed by plasma pseudocholinesterase (esterase-type) [1] [4].
Key Safety Concerns Systemic absorption risk: life-threatening effects (seizures, arrhythmias, coma) if applied to large areas, broken skin, or with occlusive dressings [1] [3]. May contain sulfites causing allergic reactions [1].
Common Side Effects Localized reactions: erythema, skin discoloration, edema, mild stinging/burning/itching [4] [3].
Black Box/Warning An overdose can cause fatal side effects if too much is absorbed through the skin into the blood [3].

Experimental Protocols from Literature

The following methodology describes a common approach for assessing the efficacy of topical formulations in clinical settings, as seen in studies of other topical drugs [5]. This can serve as a reference for designing experiments for topical anesthetics.

  • Objective: To evaluate the efficacy and safety of a topical anesthetic formulation compared to a placebo or active comparator in human subjects.
  • Study Design: Randomized, double-blind, vehicle-controlled trial.
  • Participants: Healthy adult volunteers or patients undergoing a superficial dermatologic procedure. Participants are typically excluded if they have broken or irritated skin at the application site.
  • Intervention:
    • The topical formulation (e.g., cream, gel, solution) is applied to a defined area of skin.
    • A placebo (vehicle) is applied to a comparable area.
    • The application site may be covered with an occlusive dressing or left uncovered, depending on the study protocol.
  • Application Time: The product is left on for a specified duration, typically 30-60 minutes, to simulate real-world use.
  • Primary Efficacy Endpoint:
    • Pain Assessment: The primary outcome is often the reduction in pain during a standardized stimulus (e.g., pinprick, laser pulse, or venous cannulation) measured using a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).
  • Secondary Endpoints:
    • Investigator Global Assessment (IGA) of treatment success.
    • Time to Onset of anesthesia.
    • Duration of Action.
    • Safety and Tolerability: Monitoring and recording of all adverse events (e.g., erythema, edema, burning, stinging) at the application site [5].

Mechanism of Action Pathway

The diagram below illustrates the primary molecular mechanism of action of tetracaine as a local anesthetic.

G cluster_pathway Neuronal Membrane Tetracaine Tetracaine Na_Channel Voltage-Gated Sodium Channel (Nav) Tetracaine->Na_Channel Binds to channel from intracellular side Signal Nerve Signal Generation and Propagation Tetracaine->Signal Prevents Na_Channel->Signal Allows sodium influx for signal propagation

Research Considerations and Data Gaps

  • No Direct Data for Cyclomethycaine: Despite a thorough search, I found no specific pharmacological, efficacy, or safety data for topical this compound. It is not mentioned in any of the professional drug monographs or clinical trial data I reviewed.
  • Focus on Tetracaine's Profile: The information presented allows for a deep characterization of tetracaine. Key differentiators for this agent are its ester-based chemistry, which dictates its metabolism and potential for drug interactions, and its dual mechanism affecting both sodium and calcium channels [1] [4].
  • Suggested Research Path: To proceed with your comparison guide, you may need to consult specialized pharmacological textbooks, historical archives of drug monographs, or direct regulatory documents from agencies like the FDA for information on this compound.

References

Cyclomethycaine sodium channel blockade potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

The Pharmacological Framework for Sodium Channel Blockers

Drugs that block voltage-gated sodium channels (Nav) are systematically classified by the Vaughan-Williams system as Class I antiarrhythmics [1]. This classification is crucial for qualifying a drug's potential proarrhythmic risk and is based on the drug's kinetic properties and its effect on the action potential [1].

The table below summarizes the sub-classes and their characteristics:

Class Representative Drugs Key Electrophysiological Effects General Proarrhythmic Risk

| Class Ia | Quinidine | - Moderate slowing of conduction (↓MRD)

  • Prolongs action potential duration (APD) | Intermediate | | Class Ib | Lidocaine | - Minimal change in conduction (little QRS widening)
  • May shorten APD/QT interval | Lower | | Class Ic | Flecainide | - Marked slowing of conduction (↑QRS interval)
  • No significant APD/QT prolongation | Higher |

This framework is essential for positioning any new compound, like cyclomethycaine, relative to established agents.

Standard Experimental Protocols for Assessing Nav Blockade

To generate data comparable to existing compounds, researchers use a suite of established methodologies. The following diagram outlines a typical workflow for evaluating a compound's sodium channel blocking properties.

G cluster_in_vitro Key In Vitro Patch-Clamp Protocols Start Start InSilico In Silico Modeling Start->InSilico InVitro In Vitro Electrophysiology InSilico->InVitro Predicts binding & affinity InVivo In Vivo Safety Studies InVitro->InVivo Provides IC₅₀ & kinetic data P1 Voltage-Dependence of Inactivation InVitro->P1 P2 Use-Dependence Assay InVitro->P2 P3 IC₅₀ Determination InVitro->P3 Clinical Clinical ECG Assessment InVivo->Clinical Confirms safety in model RiskAssess Integrated Risk Assessment Clinical->RiskAssess Measures QRS in humans

The core of this assessment relies on in vitro electrophysiological assays (like patch-clamp) on cells expressing human Nav1.5 (SCN5A), the primary cardiac sodium channel [1]. Key experimental protocols include:

  • State-Dependent Block: Testing drug affinity for the channel in different conformational states (resting, open, inactivated) [1].
  • Use-Dependence: Assessing how block accumulates with increased stimulation frequency, a property of drugs with slow dissociation rates [1].
  • IC₅₀ Determination: Measuring the concentration of a drug that produces 50% inhibition of the peak sodium current (INa). This is a standard metric for comparing potency [1].

Research Strategies for this compound Data

Since direct data on this compound was not available in the current search, here are some strategies to find the information you need:

  • Search for Primary Literature: Look for original research articles on this compound in databases like PubMed and Google Scholar. Using its chemical name or specific IUPAC designation may yield more results.
  • Investigate Drug Filings: Regulatory documents from agencies like the FDA or EMA for this compound (if it was ever approved for medical use) would contain detailed pharmacological data.
  • Explore Broader Drug Classes: Research on the chemical class of ester-type local anesthetics (e.g., procaine, tetracaine) can provide useful analogies and context for expected potency and mechanism.

References

Cyclomethycaine duration of action vs other topical anesthetics

Author: Smolecule Technical Support Team. Date: February 2026

Duration of Action of Common Topical Anesthetics

The following table summarizes key topical anesthetics and their typical durations of action, based on available data. Please note that the actual duration can be influenced by factors such as the specific formulation, application site, and whether an occlusive dressing is used [1].

Anesthetic Agent Common Formulations Typical Duration of Action Key Supporting Data & Context
EMLA (Lidocaine/Prilocaine) [1] Cream 1 to 2 hours after removal Analgesic effect persists for 1-2 hours after cream removal; depth of anesthesia increases with application time (up to 3 hours under occlusion) [1].
Tetracaine [2] [1] Gel, Transdermal Patch, Solution Prolonged with patches (e.g., 24 hours) Conventional gel may require multiple daily applications; transdermal patches demonstrated controlled release and efficacy up to 24 hours in a clinical study [2].
Lidocaine Topical [3] [1] Cream, Jelly, Patch, Solution Varies by product; up to several hours with patches Duration is formulation-dependent. Patches (e.g., Lidoderm) are designed for extended effect [3].
Bupivacaine [4] Ophthalmic Drops Suitable for short procedures Shown to provide effective surface anesthesia for a procedure (intravitreal injection) lasting approximately 15 minutes [4].
Proparacaine [5] Ophthalmic Drops Rapid onset, short duration Popular for its rapid onset; used for short procedures like intravitreal injections, indicating a relatively brief duration [5].
Cocaine Topical [3] Solution Data not specified Listed as a topical anesthetic; specific duration data not available in search results [3].

Key Factors Influencing Duration of Action

For research and development purposes, understanding the mechanisms that control a topical anesthetic's duration is critical. Here are the primary factors involved, many of which can be manipulated through formulation design.

  • Protein Binding: The extent to which a drug binds to plasma and tissue proteins is a major determinant of its duration of action [6]. Drugs with higher protein binding are generally less available for metabolism and elimination, leading to a longer effect [6]. Alpha-1-acid glycoprotein (AAG) is a key plasma protein that binds many basic drugs, and its concentration can vary with disease states, potentially altering drug pharmacokinetics [7].

  • Chemical Properties: A drug's lipophilicity and pKa influence its ability to penetrate the lipid-rich stratum corneum (the skin's outer barrier) and reach nerve endings [1]. More lipophilic drugs generally penetrate more effectively.

  • Formulation Strategies: Advanced delivery systems can significantly prolong duration and enhance efficacy [1]. These include:

    • Occlusion: Covering the application site with a non-porous film to enhance skin penetration [1].
    • Permeation Enhancers: Chemicals that temporarily and reversibly increase stratum corneum permeability [1].
    • Lipid Vesicles: Use of liposomes, niosomes, and transfersomes to improve drug delivery into the skin [1].
    • Transdermal Patches: Designed to provide controlled drug release over an extended period, as demonstrated with tetracaine patches [2].

The following diagram illustrates the core factors and formulation strategies that determine the duration of action for a topical anesthetic.

Start Topical Anesthetic Applied Factor1 High Protein Binding Start->Factor1 Factor2 High Lipophilicity Start->Factor2 Factor3 Controlled-Release Formulation Start->Factor3 Mech1 Slows systemic elimination Factor1->Mech1 Mech2 Enhances skin penetration Factor2->Mech2 Mech3 Sustained drug delivery to nerve endings Factor3->Mech3 Outcome Longer Duration of Action Mech1->Outcome Mech2->Outcome Mech3->Outcome

How to Proceed with Your Research

The absence of cyclomethycaine data in the current literature presents a clear research opportunity. You could:

  • Investigate Foundational Properties: Begin by determining this compound's fundamental pharmacokinetic parameters, especially its protein binding affinity and lipophilicity, and compare these with established anesthetics like tetracaine or lidocaine.
  • Explore Modern Formulations: Consider evaluating this compound in advanced delivery systems (e.g., transdermal patches, lipid nanoparticles) to see if its duration can be optimized, similar to the successful development of tetracaine patches [2].
  • Consult Specialized Databases: Direct searches on pharmaceutical patent repositories or toxicology databases may yield older, non-clinical studies on this compound that are not indexed in common biomedical literature sources.

References

×

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Exact Mass

359.24604391 g/mol

Monoisotopic Mass

359.24604391 g/mol

Heavy Atom Count

26

UNII

15E9I74NZ8

Other CAS

139-62-8

Wikipedia

Cyclomethycaine

Dates

Last modified: 02-18-2024

Surfacaine as a urological anesthetic

B M MARSHALL
PMID: 18108816   DOI:

Abstract




CYCLOMETHYCAINE sulfate


PMID: 13415978   DOI:

Abstract




Allergic reactions to topical (surface) anesthetics with reference to the safety of tronothane (pramoxine hydrochloride)

A A Fisher
PMID: 7379587   DOI:

Abstract




In vitro release of therapeutically active ingredients from polymer matrixes

J J Sciarra, S P Patel
PMID: 978414   DOI: 10.1002/jps.2600651025

Abstract

Several therapeutically active ingredients including benzocaine, cyclomethycaine, and methapyrilene hydrochloride were incorporated into ethylcellulose and polyamide films. The effect of cetyl alcohol and tributyl citrate upon the release of these ingredients was studied. The films containing the active ingredient and plasticizer were cast upon a mercury substrate, and the in vitro release of these drugs from each film into a desorbing medium of distilled water was measured. The results indicated that the film-forming agent and plasticizer affected the drug release rate and that the release followed first-order kinetics. Benzocaine was slowly released from polyamide-cetyl alcohol films and polyamide-cetyl alcohol-tributyl citrate films. Polyamide-tributyl citrate films showed enhanced release of benzoacaine and cyclomethycaine. Ethylcellulose films plasticized with tributyl citrate produced a fast drug release. Based upon these results, a water-soluble, highly polar, noncomplexing additive would tend to increase the drug release from the film. When the amount of benzocaine released from ethylcellulose was plotted as a function of the square root of time, a linear plot was obtained. Since this linear plot passed through the origin, ethylcellulose should be an ideal matrix for benzocaine according to the Higuchi diffusion-controlled model. These studies demonstrated the in vitro release of thf the solubility of the active agent in both the polymer film as a function of the solubility of the active agent in both the polymer matrix and the desorbing medium.


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